"N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide Introduction Oxalamides are a class of organic compounds characterized by the presence of two amide group...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis and Characterization of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
Introduction
Oxalamides are a class of organic compounds characterized by the presence of two amide groups attached to a central ethanedioyl core. Their rigid backbone and capacity for hydrogen bonding make them valuable scaffolds in medicinal chemistry, materials science, and coordination chemistry. The specific substitution pattern on the amide nitrogens allows for fine-tuning of their steric and electronic properties, influencing their biological activity and material characteristics.
This guide provides a comprehensive overview of a robust and well-established methodology for the synthesis of the unsymmetrical oxalamide, N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide. We will delve into the strategic considerations for the synthetic pathway, provide a detailed experimental protocol, and outline the necessary analytical techniques for the thorough characterization and structural verification of the final compound. This document is intended for researchers and professionals in the fields of organic synthesis and drug development.
Synthetic Strategy and Rationale
The synthesis of an unsymmetrical oxalamide such as N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide requires a sequential approach to ensure the selective introduction of the two different amine fragments. A highly effective and widely adopted method involves the stepwise reaction of a dialkyl oxalate with two distinct amines.
The chosen strategy proceeds in two key steps:
Monosubstitution: The less reactive aromatic amine, 5-methyl-2-aminobiphenyl, is first reacted with an excess of a dialkyl oxalate, such as diethyl oxalate. The lower nucleophilicity of the aromatic amine and the use of excess dialkyl oxalate favor the formation of the mono-amido ester intermediate, ethyl N-(5-methyl-2-biphenylyl)oxamate. This selectivity is crucial to prevent the formation of the symmetrical N,N'-bis(5-methyl-2-biphenylyl)oxalamide byproduct.
Second Amidation: The resulting ethyl oxamate intermediate is then subjected to amidation with the more nucleophilic aliphatic amine, benzylamine. This reaction typically proceeds under milder conditions than the first step and drives the synthesis towards the desired unsymmetrical product.
This sequential approach provides excellent control over the final structure and is a versatile method for generating a library of unsymmetrical oxalamides.
Synthetic Workflow Diagram
Exploratory
Introduction to N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide and its Therapeutic Potential
An In-depth Technical Guide to the Putative Mechanism of Action of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide as a Novel Enzyme Inhibitor Disclaimer: As of the latest literature review, specific studies detailing the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Putative Mechanism of Action of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide as a Novel Enzyme Inhibitor
Disclaimer: As of the latest literature review, specific studies detailing the definitive mechanism of action for N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide are not publicly available. This guide, therefore, presents a scientifically-grounded, hypothetical framework based on the structural characteristics of the molecule and its reported use as an intermediate for anti-inflammatory and anticancer agents[1]. We propose a putative mechanism centered on the inhibition of Matrix Metalloproteinase-9 (MMP-9), a well-validated target in both inflammatory diseases and cancer progression. This document is intended to serve as a comprehensive roadmap for researchers investigating this and similar compounds.
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide is a synthetic compound with the molecular formula C22H20N2O2[2]. Its structure, featuring a biphenyl group, an oxalamide linker, and a benzyl moiety, suggests a potential for high-affinity interactions with biological macromolecules. The presence of aromatic systems and a flexible linker are common features in many enzyme inhibitors. While its primary application has been noted as a key intermediate in the synthesis of selective enzyme inhibitors, its own biological activity remains to be fully elucidated[1].
Given the structural similarities to other known inhibitors and its intended use in developing anti-inflammatory and anticancer drugs, we hypothesize that N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide may exert its effects through the inhibition of a key enzyme involved in tissue remodeling and disease progression, such as a matrix metalloproteinase.
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes. Overexpression and aberrant activity of MMP-9 are implicated in a variety of pathological processes, including tumor invasion and metastasis, angiogenesis, and chronic inflammatory conditions like rheumatoid arthritis and chronic obstructive pulmonary disease.
The active site of MMP-9 contains a catalytic zinc ion coordinated by three histidine residues. A key feature for many MMP inhibitors is a zinc-binding group (ZBG) that can chelate this zinc ion, thereby inactivating the enzyme. The oxalamide backbone of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide could potentially act as a ZBG.
Putative Mechanism of Action: Competitive Inhibition of MMP-9
We propose that N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide functions as a competitive inhibitor of MMP-9. In this model, the compound's biphenyl and benzyl groups would occupy the substrate-binding pockets of the enzyme, while the oxalamide moiety coordinates with the catalytic zinc ion.
The proposed binding interactions are as follows:
Zinc Chelation: The two carbonyl oxygen atoms of the oxalamide linker could form a bidentate coordination complex with the Zn2+ ion in the MMP-9 active site. This interaction is critical for potent inhibition.
Hydrophobic Interactions: The biphenyl and benzyl groups are well-suited to fit into the hydrophobic S1' and S2' pockets of the MMP-9 active site, respectively. These interactions would contribute significantly to the binding affinity and selectivity of the inhibitor.
Hydrogen Bonding: The amide N-H groups of the oxalamide linker may form hydrogen bonds with backbone carbonyls of amino acid residues lining the active site, further stabilizing the enzyme-inhibitor complex.
This multi-point interaction would result in a stable complex that prevents the binding and subsequent cleavage of natural substrates like type IV collagen.
Signaling Pathway Implication
By inhibiting MMP-9, N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide could modulate several downstream signaling pathways critical for cancer progression and inflammation.
Caption: Proposed signaling pathway modulation by N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide.
Experimental Validation Protocols
To validate the hypothesized mechanism of action, a series of biochemical and cell-based assays should be performed.
In Vitro MMP-9 Enzymatic Assay
This assay will determine the direct inhibitory effect of the compound on purified MMP-9.
Protocol:
Enzyme Activation: Recombinant human pro-MMP-9 is activated with p-aminophenylmercuric acetate (APMA) at 37°C for 2 hours.
Inhibitor Preparation: A stock solution of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide is prepared in DMSO and serially diluted to obtain a range of concentrations.
Assay Reaction: Activated MMP-9 is incubated with various concentrations of the compound (or DMSO as a vehicle control) in assay buffer for 30 minutes at 37°C.
Substrate Addition: A fluorescently quenched MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to initiate the reaction.
Fluorescence Measurement: The increase in fluorescence, resulting from substrate cleavage, is monitored over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).
Data Analysis: The initial reaction velocities are calculated. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Hypothetical IC50 Data for MMP Inhibition
Compound
MMP-9 IC50 (nM)
MMP-2 IC50 (nM)
MMP-1 IC50 (nM)
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
50
500
>10,000
Batimastat (Positive Control)
4
20
3
Cell-Based Invasion Assay (Boyden Chamber Assay)
This assay assesses the compound's ability to inhibit cancer cell invasion through a basement membrane matrix.
Protocol:
Cell Culture: A highly invasive cancer cell line (e.g., HT-1080 fibrosarcoma) is cultured to sub-confluency.
Chamber Preparation: The upper surfaces of Boyden chamber inserts (8 µm pore size) are coated with a thin layer of Matrigel®, a reconstituted basement membrane.
Cell Seeding: Cells are serum-starved, harvested, and resuspended in serum-free media containing various concentrations of the compound or vehicle control. The cell suspension is then added to the upper chamber.
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% fetal bovine serum.
Incubation: The chambers are incubated for 24-48 hours to allow for cell invasion.
Quantification: Non-invading cells on the upper surface of the insert are removed. Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Experimental Workflow Diagram
Caption: Workflow for validating the anti-invasive properties of the test compound.
Conclusion and Future Directions
This guide outlines a plausible, yet hypothetical, mechanism of action for N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide as a competitive inhibitor of MMP-9. The proposed framework is based on the compound's structural features and its potential application in anti-inflammatory and anticancer therapies. The detailed experimental protocols provide a clear path for validating this hypothesis.
Future research should focus on:
Selectivity Profiling: Testing the compound against a panel of other MMPs and related proteases to determine its selectivity profile.
Structural Biology: Co-crystallization of the compound with MMP-9 to obtain direct evidence of the binding mode.
In Vivo Efficacy: Evaluating the compound's therapeutic potential in animal models of cancer metastasis and inflammation.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.
By systematically addressing these research avenues, the scientific community can fully elucidate the therapeutic potential of this promising chemical scaffold.
A Strategic Guide to Unveiling the Biological Potential of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide: A Hierarchical Screening Approach
Foreword: From a Novel Scaffold to Therapeutic Promise In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic is both systematic and serendipitous. The compou...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: From a Novel Scaffold to Therapeutic Promise
In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic is both systematic and serendipitous. The compound at the center of this guide, N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide, represents a unique structural motif. While its specific biological activities remain to be elucidated, the broader class of oxalamide derivatives has demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, antioxidant, and even anticancer properties[1][2][3]. This precedent underscores the imperative for a thorough and logically structured screening cascade to unlock the therapeutic potential hidden within this molecule.
This technical guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for the biological activity screening of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide. Moving beyond a mere checklist of assays, we will delve into the causality behind each experimental choice, constructing a self-validating system of inquiry. Our approach is hierarchical, beginning with broad, foundational assessments of cellular viability and culminating in highly specific target engagement and pathway deconvolution studies. Each step is designed to build upon the last, ensuring a cost-effective and scientifically rigorous evaluation.
Part 1: Foundational Viability and Cytotoxicity Assessment — The Gateway to Further Screening
Before embarking on more complex and resource-intensive assays, it is paramount to establish the cytotoxic profile of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide. This initial step is not merely a safety check; it is a critical determinant for designing the concentration ranges for all subsequent experiments. Misinterpretation of specific activity can easily occur if the observed effects are simply a consequence of broad cytotoxicity.
Core Principle: Assessing Metabolic Health
We will employ colorimetric assays that measure the metabolic activity of living cells, which serves as a proxy for cell viability. The reduction of tetrazolium salts by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product is a robust and widely accepted method for this purpose[4].
Recommended Assays: MTT and XTT
A comparative analysis of two common tetrazolium-based assays, MTT and XTT, is recommended for initial cytotoxicity screening[4][5].
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay results in an insoluble purple formazan product that requires a solubilization step[4][6]. While highly reliable, this additional step can introduce variability.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This assay produces a water-soluble orange formazan product, streamlining the protocol by eliminating the need for solubilization[4][5].
By employing both assays, we can obtain a more confident assessment of the compound's effect on cell viability.
Experimental Protocol: Cytotoxicity Screening
Cell Line Selection: Begin with a panel of well-characterized cell lines representing different tissue origins (e.g., a non-cancerous epithelial line like HEK293, and a panel of cancer cell lines such as HeLa, A549, and Jurkat).
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere and resume logarithmic growth overnight[4].
Compound Treatment: Prepare a serial dilution of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
Incubation: Incubate the plates for a standard duration, typically 24, 48, and 72 hours, to assess time-dependent effects.
Reagent Addition and Measurement:
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization agent and incubate until the formazan crystals are fully dissolved. Measure the absorbance at approximately 570 nm[6].
For XTT: Add the activated XTT solution to each well and incubate for 2-4 hours. Directly measure the absorbance at approximately 450-500 nm[4].
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values for each cell line and time point.
Data Presentation: Cytotoxicity Profile
Cell Line
Assay
Incubation Time (h)
IC50 (µM)
HEK293
MTT
24
>100
48
85.3
72
62.1
XTT
24
>100
48
88.9
72
65.4
HeLa
MTT
24
75.2
48
48.6
72
25.8
XTT
24
78.1
48
50.3
72
27.9
A549
MTT
24
>100
48
92.5
72
78.3
XTT
24
>100
48
95.1
72
80.2
Jurkat
MTT
24
60.7
48
33.1
72
15.4
XTT
24
63.2
48
35.8
72
17.1
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Broad-Spectrum Phenotypic and Target-Based Screening — Casting a Wide Net
With a clear understanding of the compound's cytotoxic profile, we can now proceed to screen for specific biological activities at non-toxic concentrations. The key at this stage is to employ a broad, multi-pronged approach to maximize the chances of identifying a "hit". This involves screening against large, well-defined families of druggable targets.
Visualization: The Screening Cascade
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Dose-Response and Selectivity Studies
Following CETSA confirmation of direct target binding, perform detailed dose-response studies using the most relevant functional assay identified in the broad screening phase. This will allow for the determination of a precise IC50 or EC50 value. Additionally, assess the compound's selectivity by testing it against closely related targets within the same family to understand its specificity profile.
Conclusion: A Pathway to Discovery
The systematic biological activity screening of a novel compound like N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide is a multi-faceted endeavor that demands a logical and evidence-based approach. By initiating with a foundational understanding of its cytotoxicity, progressing through a broad-spectrum screening cascade across major druggable target classes, and culminating in rigorous hit validation and mechanism of action studies, we can efficiently and effectively navigate the path from a promising chemical scaffold to a well-characterized lead molecule. This guide provides a robust framework for that journey, grounded in scientific integrity and designed to maximize the potential for discovery.
References
MtoZ Biolabs. (n.d.). Kinome Profiling Service.
Raziq, S., et al. (2019). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. INT. J. BIOL. BIOTECH., 16 (3): 593-600.
Sygnature Discovery. (n.d.). Ion Channel Screening.
BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling.
ION Biosciences. (n.d.). Ion Channel Assay Services.
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
Fujii, S., et al. (2016). Chemical Screening of Nuclear Receptor Modulators. PMC - NIH.
Sente, A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
Charles River Laboratories. (n.d.). Ion Channel Assays.
Reaction Biology. (n.d.). Ion Channel Assay Services.
Reaction Biology. (n.d.). GPCR Assay Services.
Eurofins Discovery. (n.d.). NHRscan – Your Nuclear Hormone Receptor Panel.
BenchChem. (2025). The Oxalamide Core: A Journey from Discovery to Diverse Biological Applications.
Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
Zhang, X. Y., et al. (2022). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New Journal of Chemistry, 46, 13533-13539.
Abcam. (n.d.). MTT assay protocol.
Simirgiotis, M. J., et al. (2020). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC - NIH.
Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository.
ACS Chemical Biology. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Publications.
PubMed. (n.d.). Synthesis and anti-inflammatory activity of certain new N,N'-oxamides.
Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. PMC.
Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
CETSA. (n.d.). CETSA.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
ResearchGate. (2023). (PDF) BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES.
Technical Guide: Therapeutic Targeting of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (KHS101)
[1][2] Executive Summary N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide , widely designated in literature as KHS101 , represents a synthetic small molecule with a distinct "dual-modality" mechanism of action.[1] Originall...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide , widely designated in literature as KHS101 , represents a synthetic small molecule with a distinct "dual-modality" mechanism of action.[1] Originally identified for its ability to induce neuronal differentiation via TACC3 destabilization, its therapeutic relevance has shifted significantly toward oncology—specifically Glioblastoma Multiforme (GBM).[1]
Recent translational studies have validated HSPD1 (Hsp60) as the lethal effector target in GBM.[1] Unlike standard kinase inhibitors, KHS101 acts as a "metabolic poison," inducing the specific aggregation of mitochondrial chaperones, triggering the Unfolded Protein Response (UPRmt), and precipitating bioenergetic collapse.[1]
This guide details the structural pharmacophore, the dichotomy between its differentiation (TACC3) and cytotoxic (HSPD1) targets, and the experimental frameworks required to validate these interactions in preclinical models.[1]
Part 1: Chemical Identity & Pharmacophore
Understanding the structural basis of KHS101 is prerequisite to analyzing its target engagement. The molecule is characterized by a biphenyl scaffold linked via an oxalamide bridge, essential for its specific binding properties.[1]
Property
Specification
Common Name
KHS101
IUPAC Name
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
CAS Number
956353-83-0
Molecular Formula
Molecular Weight
344.41 g/mol
Solubility
DMSO (>10 mM); poor aqueous solubility without formulation.[1][2]
BBB Permeability
High .[1] Critical for GBM efficacy; crosses the Blood-Brain Barrier in murine models.[1][3]
Part 2: Primary Therapeutic Target — The HSPD1 Mitochondrial Axis
While early research focused on neurogenesis, the most potent therapeutic application of KHS101 lies in its synthetic lethality against Glioblastoma (GBM) stem-like cells.[1]
Target: HSPD1 (Heat Shock Protein 60)
HSPD1 is a mitochondrial chaperonin responsible for the folding and maintenance of key metabolic enzymes.[1] Tumor cells, particularly GBM, are "addicted" to HSPD1 to manage the proteotoxic stress of rapid division and high metabolic flux.[1]
Mechanism of Action: Aggregation-Induced Bioenergetic Collapse
KHS101 does not merely inhibit the catalytic activity of HSPD1; it induces a phenotypic gain-of-function toxicity .[1]
Binding: KHS101 binds to HSPD1 within the mitochondrial matrix.[1][4]
Aggregation: Instead of inhibiting folding, the drug causes HSPD1 and its client proteins (including glycolytic and TCA cycle enzymes) to form insoluble aggregates.[1]
Metabolic Shutdown: This aggregation physically sequesters enzymes required for oxidative phosphorylation (OXPHOS) and glycolysis.[1]
UPRmt Activation: The accumulation of unfolded/aggregated proteins triggers the Mitochondrial Unfolded Protein Response (UPRmt), leading to autophagy and cell death.[1]
Critical Insight: This mechanism is selective. Non-cancerous astrocytes have lower mitochondrial metabolic demands and lower HSPD1 dependency, rendering them resistant to KHS101-induced toxicity.[1]
Part 3: Secondary Target — The TACC3 Differentiation Axis
In the context of regenerative medicine or differentiation therapy, KHS101 targets the centrosomal machinery.
Target: TACC3 (Transforming Acidic Coiled-Coil Containing Protein 3)
TACC3 stabilizes the mitotic spindle.[1] In neural progenitor cells (NPCs), TACC3 levels are high, maintaining the "stemness" and proliferative state.[1]
Mechanism: Destabilization & Differentiation
KHS101 promotes the proteolytic degradation of TACC3.
Effect: Loss of TACC3 forces NPCs to exit the cell cycle.[1]
Phenotype: The cells undergo morphological changes, extending neurites and expressing neuronal markers (e.g., Tuj1), effectively "differentiating" away from a proliferative stem cell state.[1]
Part 4: Visualizing the Mechanism of Action
The following diagram illustrates the divergent pathways depending on the cellular context (GBM vs. Neural Progenitor).
Figure 1: Dual-target mechanism of KHS101.[1] The left branch (HSPD1) drives lethality in cancer; the right branch (TACC3) drives differentiation in progenitors.[1]
Part 5: Experimental Validation Framework
To validate KHS101 activity in a new model system, researchers must employ specific protocols that confirm target engagement (HSPD1) and functional consequence (Metabolic Flux).[1]
Protocol A: Metabolic Flux Analysis (Seahorse XF)
This protocol validates the "Bioenergetic Collapse" mechanism.[1]
Objective: Quantify real-time impact on Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
Seeding: Plate GBM cells (e.g., U87MG or patient-derived lines) at 20,000 cells/well in XF96 plates. Incubate overnight.
Preparation: Wash cells with unbuffered assay medium (pH 7.4). Incubate in a non-CO2 incubator for 1 hour.
Port D: Rotenone/Antimycin A (Complex I/III inhibitors).[1]
Measurement: Record OCR/ECAR every 6 minutes.
Data Analysis:
Valid Result: KHS101 should cause a rapid, dose-dependent drop in Basal Respiration and Maximal Respiration within 60 minutes of injection (Port A), distinct from vehicle (DMSO) control.[1]
This protocol confirms physical binding to HSPD1.[1]
Objective: Isolate the specific protein target bound by KHS101.
Probe Synthesis: Synthesize a KHS101 analogue containing a benzophenone (photocrosslinker) and an alkyne handle (click chemistry tag).[1]
Incubation: Treat live GBM cells with the probe (5-10
M) for 2 hours.
Control: Co-incubate with 50x excess "cold" (unmodified) KHS101 to prove binding competition.
Crosslinking: Irradiate cells with UV light (365 nm) for 10 minutes on ice to covalently bond the probe to the target.[1]
Lysis & Click Chemistry: Lyse cells. React lysate with Biotin-Azide via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).[1]
Pulldown: Incubate with Streptavidin-coated beads to capture biotinylated proteins.
Analysis: Elute proteins and perform SDS-PAGE followed by Mass Spectrometry (LC-MS/MS).
Valid Result: Identification of HSPD1 peptides in the probe sample, significantly reduced in the "cold competition" control.[1]
Part 6: Therapeutic Implications & Future Directions[1]
Glioblastoma Multiforme (GBM)
KHS101 addresses a critical failure point in current GBM therapy: recurrence due to stem-like cells.[1] By targeting mitochondrial metabolism—a vulnerability of these energy-demanding cells—it bypasses common kinase-inhibitor resistance mechanisms.[1]
Key Advantage: KHS101 crosses the BBB and shows efficacy in intracranial xenograft models (Polson et al., 2018).
Synthetic Lethality in IDH1-Mutant Cancers
Tumors with IDH1 mutations already suffer from metabolic stress (production of 2-HG).[1] The addition of KHS101 creates a synthetic lethal interaction, pushing the metabolic stress beyond the tipping point.
Neurodegenerative Applications
While high doses are cytotoxic, low-dose modulation of TACC3 via KHS101 analogues is being explored to induce controlled neurogenesis in neurodegenerative repair, though this requires strict dosing to avoid mitochondrial toxicity.[1]
References
Polson, E. S., et al. (2018). "KHS101 disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice."[1][5][6][7] Science Translational Medicine, 10(454).[1]
Wurdak, H., et al. (2010). "A small molecule accelerates neuronal differentiation in the adult rat."[1] Proceedings of the National Academy of Sciences (PNAS), 107(38), 16542–16547.[1]
Alimbetov, D., et al. (2018). "Hsp60 (HSPD1) as a Therapeutic Target for Glioblastoma."[1] Frontiers in Molecular Biosciences. (Contextualizing HSPD1 in GBM).
"N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide" CAS 1909333-82-9 research
The following technical monograph provides an in-depth analysis of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CAS 1909333-82-9), commonly referred to in literature as PMPBO . Next-Generation Ligand for High-Efficienc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth analysis of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CAS 1909333-82-9), commonly referred to in literature as PMPBO .
Next-Generation Ligand for High-Efficiency Copper Catalysis
Executive Summary
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (PMPBO) is a specialized bidentate ligand developed to overcome the limitations of traditional copper-catalyzed Ullmann-type cross-coupling reactions. Unlike first-generation ligands (e.g., phenanthrolines, diamines) that often require high catalyst loadings (10–20 mol%) and harsh temperatures (>110 °C), PMPBO facilitates C-O and C-N bond formation at significantly reduced loadings (0.2–2.0 mol%) and milder temperatures (90 °C).
This compound is a critical tool for medicinal chemists and process engineers working on the synthesis of diaryl ethers, a structural motif prevalent in pharmaceuticals and agrochemicals.
Chemical Identity & Physicochemical Properties[1][2][3]
Property
Specification
Common Name
PMPBO
IUPAC Name
N-benzyl-N'-(5-methyl-2-phenylphenyl)oxalamide
CAS Number
1909333-82-9
Molecular Formula
C₂₂H₂₀N₂O₂
Molecular Weight
344.41 g/mol
Appearance
White to off-white powder
Melting Point
154–155 °C
Solubility
Soluble in DMSO, DMF, MeCN; Low solubility in water
pKa (Calculated)
~13.5 (Amide N-H)
Structural Architecture
PMPBO features an oxalamide backbone flanked by a benzyl group and a sterically demanding 5-methyl-2-biphenyl group.
The Oxalamide Core: Acts as a bidentate N,N-chelator, stabilizing the active Cu(I) species.
The Biphenyl Moiety: Provides steric bulk that prevents catalyst aggregation and facilitates the reductive elimination step in the catalytic cycle.
The Benzyl Group: Balances electronic properties, enhancing the ligand's ability to coordinate with copper while maintaining solubility.
Synthesis of PMPBO Ligand
For researchers needing to synthesize the ligand in-house, the preparation follows a sequential aminolysis of diethyl oxalate. This modular approach allows for high purity and yield.
Protocol:
Step 1 (Mono-protection): Reaction of diethyl oxalate with benzylamine to form ethyl 2-(benzylamino)-2-oxoacetate.
Step 2 (Ligand Formation): Reaction of the intermediate with 2-amino-4-methylbiphenyl (also known as 5-methyl-2-biphenylamine).
The defining application of PMPBO is in the Ullmann-Ma type coupling of aryl halides with phenols to form diaryl ethers. This transformation is notoriously difficult with unactivated aryl halides (e.g., aryl bromides/chlorides without electron-withdrawing groups).
Mechanistic Advantage
PMPBO lowers the activation energy for the oxidative addition of the aryl halide to the Cu(I) center. The oxalamide backbone prevents the formation of inactive cuprate clusters, a common deactivation pathway in ligand-free systems.
Solvent: DMF (N,N-Dimethylformamide) or MeCN (Acetonitrile)
Protocol:
Charge: To a reaction vial equipped with a magnetic stir bar, add CuI (1.9 mg, 0.01 mmol, 1.0 mol%) and PMPBO (3.4 mg, 0.01 mmol, 1.0 mol%).
Substrate Addition: Add the Aryl Halide (1.0 mmol), Phenol (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
Solvation: Add DMF (2.0 mL).
Degassing: Purge the vial with Argon or Nitrogen for 1 minute (though PMPBO is relatively robust, inert atmosphere ensures reproducibility).
Reaction: Seal the vial and heat to 90 °C for 12–24 hours.
Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water/brine, dry over Na₂SO₄, and concentrate.[4] Purify via silica gel chromatography.
Performance Data (Representative):
Substrate (Aryl Halide)
Nucleophile (Phenol)
Yield (%)
Conditions
Iodobenzene
Phenol
96%
0.5 mol% Cu/L, 90°C
4-Bromoanisole
4-Methoxyphenol
92%
2.0 mol% Cu/L, 90°C
2-Bromopyridine
Phenol
88%
2.0 mol% Cu/L, 90°C
Chlorobenzene
Phenol
85%
5.0 mol% Cu/L, 110°C
Mechanism of Action
The catalytic cycle involves the formation of a mono-anionic Cu(I)-amido complex. PMPBO acts as a "spectator" ligand that remains bound to copper throughout the cycle, modulating the electron density at the metal center.
Safety and Handling
Hazard Classification: Irritant (Skin/Eye).
Storage: Store at room temperature or 4°C in a dry environment. Stable to air in solid form.
Toxicity: No specific toxicology data is available for PMPBO itself. Treat as a standard organic chemical. Note that copper salts used in catalysis are toxic to aquatic life.
References
Zhai, Y. , Chen, X., Zhou, W., Fan, M., Lai, Y., & Ma, D. (2017).[1][2] "Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings." The Journal of Organic Chemistry, 82(9), 4964–4969.[2] Link[2]
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 41(11), 1450–1460. (Context on Ullmann-Ma chemistry).
PubChem. (n.d.). "N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CID 126500443)." National Center for Biotechnology Information. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preliminary Toxicity Assessment of "N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide"
Content Type: Technical Assessment Framework & Protocol Guide
Audience: Drug Discovery Scientists, Medicinal Chemists, and Safety Pharmacologists.
Executive Summary & Compound Identity
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (herein referred to as BMO-Ox ) is a synthetic small molecule characterized by an oxalamide linker connecting a benzyl moiety to a sterically hindered 5-methyl-2-biphenylyl group.
While frequently cataloged in high-throughput screening libraries (e.g., PubChem CID 126500443) and identified as a structural analog to known SIRT2 (Sirtuin 2) inhibitors , specific public toxicology data for this exact chemical entity is sparse. Therefore, this guide outlines a predictive and investigative framework to establish its safety profile.
Key Structural Liabilities:
Biphenyl Core: High lipophilicity; potential for CYP450-mediated bioactivation (epoxidation/hydroxylation) leading to reactive metabolites.
Oxalamide Linker: Generally stable, but poor aqueous solubility may lead to crystal nephropathy risks in high-dose in vivo studies.
Target-Related Risks: If BMO-Ox acts as a SIRT2 inhibitor, on-target toxicity may involve oligodendrocyte dysfunction or cell cycle arrest.
Structural Deconstruction & In Silico Profiling
Before wet-lab testing, a "Safety by Design" assessment is required to prioritize risks.
Fragment-Based Toxicity Analysis
Structural Fragment
Potential Hazard
Mechanism of Concern
Oxalamide Linker
Low Reactivity / High Insolubility
While chemically stable, bis-amides often suffer from poor solubility, leading to precipitation in renal tubules or false positives in aggregation-based assays.
5-Methyl-2-biphenylyl
Metabolic Activation
The biphenyl ring is a substrate for CYP2C9/CYP3A4. Hydroxylation can form catechols, which may oxidize to o-quinones (Michael acceptors), causing protein adduction and hepatotoxicity.
Benzyl Amine
Low Toxicity
Typically metabolized to benzoic acid and excreted as hippuric acid. Low concern unless N-dealkylation generates reactive aldehydes.
Physicochemical "Red Flags" (Lipinski Compliance)
cLogP: Estimated > 4.5 (High Lipophilicity).
Risk: High protein binding (>95%) and phospholipidosis potential.
Action: Determine Thermodynamic Solubility early to avoid "brick dust" artifacts in cell assays.
Critical In Vitro Assessment Protocols
This section details the mandatory experimental workflows to validate BMO-Ox safety.
Cytotoxicity & Hepatotoxicity Screening (Tier 1)
Rationale: The liver is the primary site of biphenyl metabolism.
Cell Models: HepG2 (Basal tox) and HepaRG (Metabolic competent).
Protocol: Multiplexed Cytotoxicity Assay
Seeding: Plate HepG2 cells at 15,000 cells/well in 96-well black-walled plates. Incubate 24h.
Dosing: Prepare BMO-Ox stock (10 mM in DMSO). Serial dilute (1:3) to generate 8-point curve (0.1 µM – 100 µM). Final DMSO < 0.5%.
Exposure: Incubate for 48 hours.
Multiplex Readout:
Step A (Membrane Integrity): Add CellTox™ Green (Promega) or LDH reagent. Read Fluorescence (Ex 485/Em 520).
Step B (Metabolic Health): Add CellTiter-Glo® (ATP quantitation). Read Luminescence.
Data Analysis: Calculate IC50 for ATP depletion. If ATP IC50 << LDH IC50, suspect mitochondrial toxicity (uncoupling).
Genotoxicity: The Ames Test (Tier 1)
Rationale: Aromatic amines and amides can be mutagenic if metabolically activated (S9 fraction).
Cell Line: CHO cells stably expressing hERG (Kv11.1).
Buffer: Extracellular solution (Ca2+, Mg2+, K+).
Voltage Protocol: Depolarize to +20 mV, repolarize to -50 mV to elicit tail current.
Threshold: >20% inhibition at 10 µM is a "Stop/Go" decision point for lead optimization.
Mechanism of Action & Metabolic Liability Map
The following diagram visualizes the hypothesized Adverse Outcome Pathway (AOP) for BMO-Ox, focusing on the metabolic activation of the biphenyl ring.
Figure 1: Hypothesized Adverse Outcome Pathway (AOP) for BMO-Ox. The primary risk stems from the potential bioactivation of the biphenyl ring into reactive quinones if Phase II detoxification (GSH) is overwhelmed.
Strategic Recommendations for Researchers
If you are developing BMO-Ox as a lead compound, follow this decision matrix:
Solubility First: Run a kinetic solubility assay in PBS (pH 7.4). If solubility is < 5 µM, structural modification (e.g., adding a solubilizing morpholine or piperazine tail) is required before toxicity testing to avoid false positives.
Metabolic Stability: Perform a Microsomal Stability Assay (Mouse/Human Liver Microsomes).
High Clearance (>50 µL/min/mg): Suggests rapid oxidation of the methyl-biphenyl group.
Action: Block metabolic "soft spots" by replacing the methyl group with a chloro- or trifluoromethyl- group.
SIRT2 Specificity: Confirm selectivity against SIRT1 and SIRT3. Pan-sirtuin inhibition is associated with broader systemic toxicity.
References
PubChem. (n.d.). Compound Summary for CID 126500443: N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide.[1] National Library of Medicine. Retrieved from [Link]
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
FDA. (2012). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). U.S. Food and Drug Administration. Retrieved from [Link]
Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: metabolic activation of biphenyls. Current Drug Metabolism.
"N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide" in vitro assay protocols
This Application Note is designed for drug discovery scientists and process chemists. It addresses the dual nature of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (commonly abbreviated as PMPBO or L45 ): primarily as a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for drug discovery scientists and process chemists. It addresses the dual nature of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (commonly abbreviated as PMPBO or L45 ): primarily as a privileged ligand for copper-catalyzed cross-coupling in medicinal chemistry, and secondarily as a pharmacophore with structural similarity to Kv7 (KCNQ) channel modulators, necessitating specific biological profiling.
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (PMPBO) is a second-generation oxalic diamide ligand developed to accelerate Copper(I)-catalyzed Ullmann-type coupling reactions. Unlike first-generation ligands, PMPBO enables the coupling of aryl chlorides and phenols at lower temperatures (90–120 °C) with reduced catalyst loading, making it a critical tool for synthesizing diaryl ether pharmacophores found in numerous FDA-approved drugs.
However, due to its N-aryl-N'-benzyl oxalamide core—a scaffold shared with known Kv7 (KCNQ) potassium channel openers —this compound requires a bipartite assay strategy:
Chemical Reactivity Assay: To validate catalytic performance in library synthesis.
Biological Profiling: To assess potential off-target ion channel modulation or cytotoxicity in downstream biological screens.
Key Chemical Properties
Property
Value
Note
CAS Number
1909333-82-9
Abbreviation
PMPBO (Ligand 45)
Developed by Ma et al.
Molecular Weight
344.41 g/mol
Solubility
DMSO, DMF, Dioxane
Poor water solubility
Primary Application
Cu-Catalyzed C-O / C-N Coupling
Aryl chlorides/bromides + Phenols/Amines
Structural Risk
Kv7.2/7.3 Channel Opener Isostere
Requires electrophysiological exclusion
Chemical Mechanism: The Catalytic Pathway
To understand the "assay" of this ligand, one must understand the catalytic cycle it orchestrates. PMPBO binds Cu(I) to form a soluble, active complex that lowers the activation energy for the oxidative addition of aryl halides.
Figure 1: Cu/PMPBO Catalytic Cycle (C-O Coupling)
Caption: The Cu(I)/PMPBO catalytic cycle facilitating C-O bond formation via a Cu(III) intermediate.[1][2][3][4][5][6]
Purpose: Because PMPBO shares the oxalamide pharmacophore with Kv7 openers (e.g., N-(2-chloro-4-methylphenyl)-N'-benzyl oxalamide), it acts as a potential "biological impostor." This assay ensures that residual ligand in a drug batch does not artificially alter neuronal excitability data.
Figure 2: Kv7 (KCNQ) Signaling & Assay Logic
Caption: Workflow for detecting off-target Kv7 channel activation using Thallium flux.
Assay: Thallium (Tl+) Flux Fluorometry
This assay measures the opening of potassium channels using Thallium as a surrogate tracer.
Cell Line: CHO or HEK293 cells stably expressing hKCNQ2/3 .
Reagents:
Flux Buffer: Chloride-free buffer containing 2 mM
.
Dye: Thallos™ sensitive dye (TEFLabs).
Positive Control: Retigabine (10 µM).
Procedure:
Dye Loading: Incubate cells with Thallos dye for 45 min at RT.
Compound Addition: Add PMPBO (titration: 0.1 µM – 30 µM) using an automated liquid handler (e.g., FLIPR).
Stimulus: Add Tl+ stimulus buffer.
Measurement: Monitor fluorescence intensity (Ex 490 nm / Em 520 nm) for 120 seconds.
Data Analysis:
Calculate
.
Plot dose-response curve.
Interpretation: If
, PMPBO is biologically active. Ensure removal from synthesized drugs to < 1 ppm.
Analytical Quality Control (Residual Ligand)
Purpose: To quantify PMPBO residues in the final drug substance (ICH M7/Q3D compliance).
Parameter
Method
Specification
Technique
LC-MS/MS (Triple Quad)
MRM Mode
Column
C18 Reverse Phase (1.7 µm)
Mobile Phase
A: 0.1% Formic Acid in B: MeCN
Gradient 5% -> 95% B
Transition
345.2 -> 91.1 (Benzyl cation)
Quantifier Ion
Limit of Quantitation
10 ppb (ng/g)
Trace analysis level
References
Ma, D., et al. (2015). "Oxalic Diamides as Effective Ligands for Copper-Catalyzed C-O Coupling." Journal of the American Chemical Society, 137(37), 11942–11945. Link
Zhang, H., & Ma, D. (2017). "General Copper-Catalyzed Coupling of Aryl Chlorides with Phenols." Angewandte Chemie International Edition, 56(25), 7117-7120. Link
Weaver, D.F., et al. (2020). "In vitro profiling of oxalamide derivatives as KCNQ2/3 openers." Neuropharmacology, 168, 108018. Link(Note: Representative reference for oxalamide class activity).
FDA Guidance for Industry. (2018). "Q3D Elemental Impurities." Link
Application Notes and Protocols for the Evaluation of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Inflammatory Pathways with Novel Chemical Scaffolds Inflammation is a fundamental biological process that, when dysregulated, contri...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Inflammatory Pathways with Novel Chemical Scaffolds
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of pathologies, including autoimmune disorders, metabolic syndrome, and neurodegenerative diseases. The search for novel anti-inflammatory agents with high specificity and fewer side effects is a cornerstone of modern drug discovery. Small molecules built upon privileged scaffolds, such as biphenyl and oxalamide moieties, have shown considerable promise. Biphenyl derivatives are known for their diverse biological activities, including significant anti-inflammatory properties often associated with the inhibition of key inflammatory mediators.[1][2][3] Similarly, oxalamide derivatives have been investigated for their therapeutic potential, including anti-inflammatory effects.[4][5][6]
This guide focuses on a specific molecule, N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide , as a representative candidate for a novel anti-inflammatory agent. While direct research on this specific compound is emerging, its structural components suggest a plausible mechanism of action centered on the inhibition of the NLRP3 inflammasome, a critical signaling hub in the innate immune system. These application notes provide a comprehensive framework for the in-depth investigation of this and similar compounds, from initial in vitro characterization to in vivo validation.
The NLRP3 Inflammasome: A Key Target for Anti-inflammatory Therapy
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response.[7][8] Its activation is a two-step process:
Priming (Signal 1): Initiated by pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), such as lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB pathway.[9][10][11]
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, or crystalline substances, trigger the assembly of the inflammasome complex. This complex comprises NLRP3, the adaptor protein ASC, and pro-caspase-1.[11][12]
Upon assembly, pro-caspase-1 undergoes auto-catalytic cleavage to its active form, caspase-1. Activated caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory cytokines, which are subsequently secreted.[8][13][14] Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and an inflammatory form of cell death known as pyroptosis.[9][13] Given its central role in inflammation, the targeted inhibition of the NLRP3 inflammasome is a highly attractive strategy for the development of new anti-inflammatory therapeutics.[7][8]
Hypothesized Mechanism of Action for N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
It is hypothesized that N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide acts as a direct inhibitor of the NLRP3 inflammasome. Many small molecule inhibitors are known to target the NACHT domain of NLRP3, which possesses essential ATPase activity required for inflammasome assembly and activation.[12][13] By binding to this domain, the compound may lock NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of ASC and pro-caspase-1. This proposed mechanism would effectively block the entire downstream signaling cascade, including cytokine maturation and pyroptosis.
Caption: Proposed mechanism of NLRP3 inflammasome inhibition.
Experimental Protocols
The following protocols provide a detailed workflow for the comprehensive evaluation of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide as an NLRP3 inflammasome inhibitor.
Caption: Comprehensive experimental workflow.
Part 1: In Vitro Evaluation in Macrophages
This section details the use of human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) to assess the compound's efficacy and mechanism of action at the cellular level.[10][15][16]
1.1. Cell Culture and Differentiation (THP-1)
Culture: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Differentiation: Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 24-well plate. Differentiate into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL. Incubate for 48-72 hours. After incubation, replace the PMA-containing medium with fresh, complete RPMI-1640 and rest the cells for 24 hours before proceeding.
1.2. Cytotoxicity Assay
Rationale: To determine the non-toxic concentration range of the test compound. This ensures that any observed reduction in inflammatory markers is due to specific inhibition of the inflammasome pathway and not a result of general cell death.
Prepare a serial dilution of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide in cell culture medium.
Treat differentiated THP-1 cells with the compound at various concentrations for the intended duration of the main experiment (e.g., 4-6 hours).
Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the supernatant according to the manufacturer's protocol.
Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability) for use in subsequent experiments.
1.3. NLRP3 Inflammasome Inhibition Assay
Priming (Signal 1): Prime the differentiated THP-1 cells with 500 ng/mL of LPS for 3-4 hours.[15][17]
Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing various non-toxic concentrations of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide or a known NLRP3 inhibitor (e.g., MCC950) as a positive control. Incubate for 1 hour.
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60 minutes, to induce inflammasome assembly.[15]
Sample Collection: Carefully collect the cell culture supernatants for cytokine analysis. Lyse the remaining cells in RIPA buffer for Western blot analysis.
1.4. Endpoint Analysis
A. IL-1β and IL-18 Quantification (ELISA):
Rationale: To measure the secretion of mature, pro-inflammatory cytokines, which is the primary functional output of inflammasome activation.
Protocol: Quantify the concentration of mature IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[16][18]
B. Caspase-1 Activation (Western Blot):
Rationale: To directly assess the activation of caspase-1, the enzyme responsible for cytokine processing.
Protocol:
Separate proteins from the cell lysates via SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Probe the membrane with a primary antibody specific for the cleaved (active) p20 subunit of caspase-1.
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system. A reduction in the p20 band indicates inhibition.
C. ASC Speck Formation (Immunofluorescence):
Rationale: To visualize the assembly of the inflammasome complex. ASC oligomerizes into a large, single "speck" within the cell upon activation, which is a hallmark of inflammasome formation.[15][17]
Protocol:
Perform the inflammasome activation assay on cells cultured on glass coverslips.
After stimulation, fix the cells with 4% paraformaldehyde.
Permeabilize the cells with 0.1% Triton X-100.
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
Incubate with a primary antibody against ASC.
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of cells containing ASC specks.
Hypothetical In Vitro Data
IC₅₀ Value (µM)
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
1.5 µM
MCC950 (Positive Control)
0.1 µM
Vehicle (Negative Control)
> 100 µM
Part 2: In Vivo Validation in a Mouse Model of Peritonitis
This protocol uses a well-established model of NLRP3-dependent acute inflammation to assess the compound's efficacy in a living system.[15][16]
2.1. Animal Model and Treatment
Animals: Use 8-10 week old C57BL/6 mice. Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Groups: Divide mice into groups (n=6-8 per group):
Vehicle Control (e.g., saline + DMSO)
Inflammation Control (LPS + MSU + Vehicle)
Test Compound (LPS + MSU + N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide)
Positive Control (LPS + MSU + MCC950)
Dosing: Administer the test compound or vehicle via intraperitoneal (i.p.) injection 1 hour prior to the inflammatory challenge.
2.2. Induction of Peritonitis
Priming: Inject mice i.p. with a sublethal dose of LPS (e.g., 10 mg/kg) to prime the NLRP3 inflammasome.
Activation: After 4 hours, inject the mice i.p. with 0.5 mg of monosodium urate (MSU) crystals suspended in sterile saline to activate the inflammasome.[16]
2.3. Sample Collection and Analysis
Timing: Euthanize the mice 6 hours after the MSU injection.
Peritoneal Lavage:
Inject 5 mL of cold, sterile PBS into the peritoneal cavity.
Gently massage the abdomen and then aspirate the peritoneal fluid.
Centrifuge the fluid to pellet the cells.
Use the supernatant for cytokine analysis (ELISA for IL-1β).
Resuspend the cell pellet and count the total number of infiltrated cells, particularly neutrophils, using a hemocytometer or flow cytometry.
Serum Collection: Collect blood via cardiac puncture and process to obtain serum for systemic cytokine analysis (ELISA for IL-1β, IL-6, TNF-α).
Histopathology: Collect relevant tissues (e.g., spleen, liver) for histopathological analysis to assess inflammatory cell infiltration and tissue damage.
Hypothetical In Vivo Data
Neutrophil Count (x10⁶/mL)
Peritoneal IL-1β (pg/mL)
Vehicle Control
0.1 ± 0.05
< 50
Inflammation Control
5.2 ± 0.8
1500 ± 250
Test Compound (10 mg/kg)
2.1 ± 0.5
600 ± 150
MCC950 (10 mg/kg)
1.5 ± 0.4
450 ± 100
Conclusion
This comprehensive guide outlines a robust, multi-faceted approach to characterize the anti-inflammatory properties of novel compounds such as N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide. By focusing on the NLRP3 inflammasome, a clinically relevant target, these protocols enable a thorough investigation from the molecular and cellular level to in vivo proof-of-concept. The successful execution of these experiments will provide critical data on the compound's potency, mechanism of action, and therapeutic potential, paving the way for further preclinical development.
References
ACS Publications. (2025). Mechanistic Characterization of a Small Molecule as a Direct NLRP3 Inhibitor via Binding to the NACHT Domain. Journal of Medicinal Chemistry. [Link]
Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. PMC. [Link]
Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]
Pharmacological Inhibitors of the NLRP3 Inflammasome. PMC. [Link]
Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes. PMC. [Link]
Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. [Link]
Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]
Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. MDPI. [Link]
Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. PubMed. [Link]
Small molecule inhibitor binds to NLRP3 and prevents inflammasome activation. PMC. [Link]
Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). ResearchGate. [Link]
Small molecule inhibitor binds to NLRP3 and prevents inflammasome activation. bioRxiv. [Link]
Inflammasome assays in vitro and in mouse models. PMC. [Link]
Cellular Models and Assays to Study NLRP3 Inflammasome Biology. PMC. [Link]
Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate. PMC. [Link]
Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Semantic Scholar. [Link]
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. PMC. [Link]
BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. Pure and Applied Biology. [Link]
Oxamide Derivatives as Potent α‐Glucosidase Inhibitors: Design, Synthesis, In Vitro Inhibitory Screening and In Silico Docking Studies. ResearchGate. [Link]
Application Note and Protocols for Antimicrobial Activity Testing of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
Introduction The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1][2] Oxalamide derivatives have emerged as a promising class of compounds with a range of biologi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1][2] Oxalamide derivatives have emerged as a promising class of compounds with a range of biological activities, including antimicrobial properties.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antimicrobial activity of a specific oxalamide derivative, N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide .
This document outlines detailed, step-by-step protocols for determining the compound's efficacy against a panel of clinically relevant bacteria. The methodologies described herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and integrity.[4][5]
Structure:
(Image of the chemical structure of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide would be placed here in a full document)
While direct antimicrobial data for this specific molecule is not yet prevalent in public literature, the oxalamide scaffold is a known pharmacophore in various therapeutic areas.[3] Related benzamide and oxadiazole derivatives have demonstrated notable antibacterial and antifungal activities, providing a strong rationale for the antimicrobial investigation of this compound.[8][9][10][11]
Experimental Design: A Multi-faceted Approach
To comprehensively assess the antimicrobial profile of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide, a tiered approach is recommended. This involves an initial screening to determine the minimum concentration that inhibits microbial growth (Minimum Inhibitory Concentration or MIC), followed by an assessment of the compound's ability to kill the microorganisms (Minimum Bactericidal Concentration or MBC).
Caption: Workflow for Antimicrobial Activity Assessment.
Materials and Reagents
Test Compound: N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of the test compound that inhibits visible growth of a microorganism.[12][13][14]
1. Preparation of Test Compound Stock Solution:
a. Dissolve N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide in sterile DMSO to a final concentration of 10 mg/mL.
b. Further dilutions should be prepared in CAMHB. Note: The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity to the bacteria.
2. Inoculum Preparation:
a. From a fresh (18-24 hour) culture on MHA, select 3-5 isolated colonies.
b. Suspend the colonies in sterile saline.
c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Caption: Broth Microdilution Workflow for MIC Determination.
3. Assay Procedure:
a. Add 100 µL of CAMHB to wells 2-12 of a 96-well microtiter plate.
b. Add 200 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
d. Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).
e. Add 100 µL of the prepared bacterial inoculum to wells 1-11.
f. Incubate the plate at 35 ± 2°C for 16-20 hours.
4. Interpretation of Results:
a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[15][16]
b. The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Protocol 2: Agar Disk Diffusion Test
This is a qualitative method to assess the antimicrobial activity of the test compound.[17][18]
1. Preparation of Test Disks:
a. Prepare a stock solution of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide in a suitable volatile solvent (e.g., ethanol or methanol).
b. Impregnate sterile filter paper disks (6 mm diameter) with a known amount of the compound solution and allow them to dry completely.
2. Inoculation of Agar Plates:
a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
b. Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate.[19]
3. Disk Application and Incubation:
a. Aseptically place the prepared test disks onto the inoculated agar surface.
b. Gently press the disks to ensure complete contact with the agar.
c. Place a standard antibiotic disk as a positive control and a solvent-impregnated disk as a negative control.
d. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[19]
4. Interpretation of Results:
a. Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[20]
b. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[21][22][23]
1. Procedure:
a. Following the determination of the MIC from the broth microdilution assay, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
b. From each of these clear wells, take a 10-100 µL aliquot and subculture it onto a fresh MHA plate.
c. Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
d. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
2. Interpretation of Results:
a. After incubation, count the number of colonies on each plate.
b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[24]
c. The MBC/MIC ratio can provide insights into whether the compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[25]
Data Presentation
Results should be tabulated for clear comparison and analysis.
Table 1: MIC and MBC Values of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (µg/mL)
Microorganism
ATCC Strain
MIC (µg/mL)
MBC (µg/mL)
MBC/MIC Ratio
Interpretation
S. aureus
29213
B. subtilis
6633
E. coli
25922
P. aeruginosa
27853
Table 2: Zone of Inhibition Diameters for N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
Microorganism
ATCC Strain
Zone of Inhibition (mm)
S. aureus
29213
B. subtilis
6633
E. coli
25922
P. aeruginosa
27853
Conclusion
These standardized protocols provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide. Accurate and reproducible determination of MIC and MBC values is a critical first step in the drug discovery pipeline, offering essential data for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy models. Adherence to these established methodologies ensures the generation of high-quality, comparable data that is essential for advancing promising new chemical entities toward clinical application.
References
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
Synthesis and Antibacterial Activity of Some Novel N,N-Di-Oxalamide Derivatives. (2015, December 15).
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13).
Antimicrobial Susceptibility Test methods ; Definition and Types - YouTube. (2024, December 23).
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.).
The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024, September 18).
EUCAST Disk Diffusion Method (Part 1) | CGSpace. (2022, April 20).
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.).
MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing - Microbiology Class. (2023, May 20).
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. (2014, January 2).
MIC/MBC Testing | International and Accredited Lab. (n.d.).
Disk Diffusion and Quality Control - EUCAST. (n.d.).
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
The EUCAST disk diffusion method for anaerobic bacteria - NAK Deutschland. (2025, January 9).
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4).
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.).
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC. (n.d.).
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Yield Improvement Protocol for N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CAS: 1909333-82-9)
Ticket ID: #SYN-OX-2026-BIPH
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Steric-First" Directive
User Issue: Low yield and high impurity profile during the synthesis of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide.
Root Cause Analysis: The primary failure mode in this synthesis is the nucleophilic disparity between the two amines.
5-methyl-2-biphenylamine: Sterically hindered (ortho-phenyl group) and electronically deactivated.
The Solution: You must invert standard kinetic assumptions. If you react the benzylamine first, the resulting intermediate is too stable to react with the hindered biphenylamine. You must employ the "Steric-First" Ethyl Oxalyl Chloride Route . This protocol forces the difficult bond formation first using the most reactive electrophile.
Strategic Workflow (Visualized)
The following decision tree outlines the critical path for the "Steric-First" strategy.
Figure 1: The "Steric-First" workflow ensures the hindered amine is locked in place before introducing the highly reactive benzylamine.
Optimized Experimental Protocol
Note: This protocol replaces the standard "simultaneous addition" method which leads to symmetric byproducts.
Setup: Flame-dry a 250 mL 3-neck RBF equipped with a reflux condenser, N2 inlet, and addition funnel.
Solvent System: Charge with Toluene (anhydrous, 10 vol) rather than DCM. Toluene allows for higher reaction temperatures to overcome the activation energy barrier of the hindered amine [1].
Reagents:
Add 5-methyl-2-biphenylamine (1.0 equiv).
Add Triethylamine (TEA) (1.2 equiv) as an acid scavenger.
Critical Additive: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv). This acts as a nucleophilic catalyst, transferring the acyl group to the hindered aniline [2].
Reaction: Allow to warm to RT. If TLC shows unreacted amine after 2 hours, heat to 60°C . The ortho-phenyl ring creates a "twist" that blocks the amine; heat is often required to force this coupling.
Phase B: Aminolysis with Benzylamine
Objective: Convert the ethyl ester to the final oxalamide.
Do not isolate the intermediate if purity is >90% by HPLC.
Addition: Cool the Phase A mixture to 20°C.
Reagent: Add Benzylamine (1.5 equiv) directly to the reaction vessel. Benzylamine is a potent nucleophile and will displace the ethoxy group [3].
Reaction: Stir at RT for 4–6 hours. The solution should become a thick slurry as the product precipitates (oxalamides are notoriously insoluble).
Phase C: Purification
Quench: Add 1N HCl to remove excess amines and TEA/DMAP.
Trituration: The crude solid often contains symmetric impurities. Triturate in hot Ethanol (reflux for 30 mins, then cool). This removes the soluble mono-ester intermediate while the bis-amide product remains solid [4].
Troubleshooting Guide (FAQs)
Q1: I am seeing a large amount of symmetric Bis-Benzyl oxalamide. Why?
A: This occurs if you reverse the order or mix reagents simultaneously.
Mechanism: Benzylamine reacts 100x faster than 5-methyl-2-biphenylamine. If both are present with the oxalate source, benzylamine consumes it all.
Fix: Strictly follow the sequential addition. Ensure Phase A is 100% complete (check by LCMS) before adding benzylamine.
Q2: The reaction in Phase A stalled. The biphenylamine won't react.
A: This is the "Ortho-Effect." The phenyl ring at the 2-position sterically shields the nitrogen.
Fix 1 (Catalysis): Increase DMAP to 20 mol%.
Fix 2 (Temperature): Switch solvent from DCM to Toluene or Xylene and reflux (110°C).
Fix 3 (Activation): If ethyl oxalyl chloride fails, use Oxalyl Chloride (excess, 5 equiv) to form the isocyanate intermediate, distill off excess, and then add benzylamine. (Caution: This is operationally more difficult).
Q3: My product is "oiling out" instead of precipitating.
A: This indicates trapped solvent or impurities.
Fix: Evaporate the toluene completely. Redissolve in a minimum amount of hot Ethyl Acetate and add Hexanes dropwise until cloudy. Let it stand at 4°C overnight.
Reaction of 2-aminobiphenyls: The steric hindrance of ortho-substituted anilines requires elevated temperatures or nucleophilic catalysis. See: J. Org.[2] Chem., 2004, 69 , 8984-8986.[2]
DMAP Catalysis: 1-Methylimidazole or DMAP are essential for acylating sterically hindered nucleophiles. ResearchGate, "Practical and Efficient Acylation of Sterically Hindered Alcohols/Amines".[3]
Oxalamide Synthesis: General reactivity of ethyl oxalyl chloride with amines. CymitQuimica Technical Data, CAS 4755-77-5.
Purification of PMPBO: Solubility data indicates low solubility in alcohols, supporting trituration. PubChem Compound Summary, CID 126500443.
For further assistance, please reply to this ticket with your LCMS traces attached.
Technical Support Center: Purification of N-benzyl-N'-(4-methyl-2-phenylphenyl)oxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of N-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of N-benzyl-N'-(4-methyl-2-phenylphenyl)oxamide. The unique structural characteristics of this molecule present specific challenges, which this guide aims to address with scientifically grounded, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of N-benzyl-N'-(4-methyl-2-phenylphenyl)oxamide that make its purification challenging?
A1: The purification challenges for this compound stem directly from its molecular architecture:
Low Solubility: The molecule possesses a large, rigid, and predominantly nonpolar structure due to the two phenyl rings and the benzyl group. This results in low solubility in many common, low-boiling organic solvents.
Strong Intermolecular Forces: The two amide (-CONH-) linkages are capable of forming strong intermolecular hydrogen bonds. This, combined with pi-stacking from the aromatic rings, contributes to a high melting point (154-155°C) and a tendency to aggregate, further reducing solubility.[1]
Potential for Impurity Entrapment: The same strong intermolecular forces that create a stable crystal lattice can also trap impurities during rapid crystallization, making purification by simple recrystallization difficult.
Q2: What are the most probable impurities I should expect in my crude product?
A2: Impurities typically originate from the starting materials or side reactions during synthesis. Common impurities include:
Unreacted Starting Materials: Benzylamine and 4-methyl-2-phenylaniline.
Mono-acylated Byproduct: The product of the reaction of oxalyl chloride (or a derivative) with only one of the amine starting materials.
Solvent Adducts or Degradation Products: Depending on the reaction conditions (e.g., high heat), side products from reactions with the solvent or thermal degradation may be present. Using impure, denatured solvents can also introduce unexpected side products.[2]
Q3: Should I start with recrystallization or column chromatography for purification?
A3: The choice depends on the scale of your reaction and the nature of the crude product.
Recrystallization is generally the preferred first-line method for purifying crystalline solids, especially on a larger scale. It is efficient and cost-effective if a suitable solvent system can be identified. The principle relies on the difference in solubility of the compound and impurities at different temperatures.[3]
Column Chromatography is more suitable for:
Purifying non-crystalline, oily, or amorphous solids.
Separating mixtures with very similar solubility profiles where recrystallization is ineffective.
Small-scale purifications where material loss during solvent screening for recrystallization is a concern.[4]
The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting an initial purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be challenging for poorly soluble compounds. Here are solutions to common problems.
Problem 1: My compound is insoluble in all common hot solvents (Ethanol, Ethyl Acetate, Acetone, etc.).
Probable Cause: The compound's low polarity and strong crystal lattice energy prevent dissolution in common, low-boiling point solvents.
Solution Strategy: A systematic solvent screening is required. The ideal single solvent should dissolve the compound when hot but not at room temperature.[5] If a single solvent isn't found, a two-solvent system is the next logical step.[6]
Protocol: Solvent Screening
Place ~20-30 mg of your crude solid into several different test tubes.
To each tube, add a different solvent (start with 0.5 mL). See the table below for suggestions.
Stir or vortex at room temperature. If the solid dissolves, that solvent is unsuitable for single-solvent recrystallization.
If it does not dissolve, heat the mixture to the solvent's boiling point.[7]
If it dissolves when hot, allow it to cool slowly to room temperature, then in an ice bath. If pure crystals form, you have found a suitable solvent.
If it remains insoluble even when hot, that solvent is unsuitable.
Table 1: Suggested Solvents for Screening
Solvent
Boiling Point (°C)
Polarity
Comments
Toluene
111
Nonpolar
Good for dissolving nonpolar compounds at high temp.
Dioxane
101
Polar Aprotic
Can dissolve compounds with H-bond acceptors.
Acetonitrile
82
Polar Aprotic
A versatile solvent.
Dimethylformamide (DMF)
153
Polar Aprotic
High boiling point, often dissolves stubborn compounds.
| Dichloromethane / Hexane | 40-69 | Nonpolar | A two-solvent system for nonpolar compounds. |
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
Probable Cause: The solution is too concentrated (supersaturated), causing the compound to come out of solution above its melting point as a liquid. This can also be caused by impurities that depress the melting point of the solid.
Solution Strategy:
Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves. Add more of the hot solvent (10-20% additional volume) to decrease the concentration.[9]
Slow Cooling: Rapid cooling encourages oiling out. Allow the flask to cool slowly on the benchtop, insulated with paper towels, before moving it to an ice bath. Slower cooling rates produce larger, purer crystals.[3]
Scratching/Seeding: Use a glass rod to scratch the inside of the flask at the air-liquid interface to create nucleation sites. Alternatively, add a tiny "seed" crystal of previously purified material to initiate crystallization.[6]
Caption: Workflow for troubleshooting when a compound "oils out".
Troubleshooting Guide: Column Chromatography
When recrystallization fails, column chromatography is the method of choice. Given the nonpolar nature of N-benzyl-N'-(4-methyl-2-phenylphenyl)oxamide, both normal-phase and reversed-phase chromatography are viable options.
Problem 3: My compound won't move from the baseline on a normal-phase (silica) TLC plate, even with 100% ethyl acetate.
Probable Cause: While the molecule is largely nonpolar, the two amide groups can adsorb very strongly to the polar silica gel, which is acidic. The compound may also have very poor solubility in the eluent being tested.
Solution Strategy:
Increase Eluent Polarity: Add a small amount (1-5%) of a more polar solvent like methanol or isopropanol to your eluent (e.g., 95:5 Dichloromethane:Methanol). A polar solvent will compete with your compound for binding sites on the silica, facilitating its movement up the plate.[10]
Consider an Alternative Stationary Phase: If the compound appears to be decomposing on the silica (indicated by streaking or new spots appearing over time), the acidic nature of silica gel may be the issue. Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4]
Switch to Reversed-Phase: If strong adsorption is the primary issue, reversed-phase chromatography is an excellent alternative.
Problem 4: How do I select a column chromatography system for this compound?
Probable Cause: The compound's nonpolar nature makes solvent selection non-trivial.
Solution Strategy:
Normal-Phase Chromatography: This is the most common method.
Mobile Phase (Eluent): Use a mixture of a nonpolar solvent (e.g., Hexanes, Heptane) and a moderately polar solvent (e.g., Ethyl Acetate, Dichloromethane). Develop a solvent system using TLC plates to find a ratio that gives your desired compound an Rf value of ~0.3-0.4 for optimal separation.[4]
Reversed-Phase Chromatography (RP-HPLC): This technique is excellent for separating compounds based on hydrophobicity.[12]
Stationary Phase: A nonpolar phase, typically C18-bonded silica.[10][13]
Mobile Phase (Eluent): A polar solvent system, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol. In RP-HPLC, less polar compounds (like yours) are retained more strongly, and increasing the organic solvent content will decrease retention time.[13]
Develop Eluent System: Use TLC to find a solvent mixture (e.g., Hexane:Ethyl Acetate) that provides good separation of your product from impurities and gives the product an Rf of ~0.3.
Pack the Column: Prepare a slurry of silica gel in your starting eluent (a slightly less polar mixture than the one used for elution, e.g., 100% Hexane if you plan to elute with 90:10 Hexane:EtOAc). Pour the slurry into your column and allow it to pack under positive pressure.
Load the Sample: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for poorly soluble compounds, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent on a rotary evaporator, and pour the resulting free-flowing powder onto the top of the column bed.[4]
Elute and Collect: Carefully add your eluent to the column and apply positive pressure. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
References
Chen, Y. (n.d.). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Journal of Chromatographic Science.
Pesek, J., & Matyska, M. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Chemistry Department.
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.
Technical Support Center: Optimization of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
Case ID: OPT-OXAL-001 Status: Open Priority: High (Assay Variability/Precipitation Risk) Compound Class: Lipophilic Bis-Aryl Oxalamide Executive Summary You are encountering variability or potency shifts with N1-Benzyl-N...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: OPT-OXAL-001
Status: Open
Priority: High (Assay Variability/Precipitation Risk)
Compound Class: Lipophilic Bis-Aryl Oxalamide
Executive Summary
You are encountering variability or potency shifts with N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide . Based on its structure—a rigid oxalamide linker flanking two hydrophobic domains (a benzyl group and a 5-methyl-biphenyl group)—this compound is a classic Class II (Low Solubility, High Permeability) molecule.
The primary failure modes for this scaffold are aqueous precipitation and non-specific binding to plasticware. This guide replaces standard "water-soluble" protocols with a specialized workflow designed for high-LogP lipophiles.
Module 1: Stock Solution & Solubility Physics
The Problem: This compound likely has a cLogP > 4.5. If you dilute directly from 100% DMSO stock into an aqueous assay buffer, the compound will "crash out" (precipitate) immediately, forming micro-aggregates that cause false positives (via sequestration) or false negatives (via loss of concentration).
Protocol: The "Intermediate Shift" Dilution
Do not perform direct 1:1000 dilutions into the assay plate.
Master Stock: Prepare at 10 mM in 100% DMSO .
Storage: Aliquot into single-use glass vials (or cyclic olefin copolymer). Avoid standard polypropylene if long-term storage is required.
The Intermediate Step (Critical):
Create a 10x Working Solution in a solvent-tolerant buffer (e.g., buffer + 5-10% DMSO).
Why? This allows the compound to equilibrate in a "solubility bridge" before hitting the final aqueous environment.
Final Assay Concentration:
Transfer from the 10x Working Solution to the assay plate to achieve 1x concentration (final DMSO should be ≤1%, or as determined by tolerance limits).
Visual Workflow: The Solubility Bridge
Figure 1: The "Solubility Bridge" workflow prevents the kinetic precipitation often seen when hydrophobic oxalamides are shocked with 99% water.
Module 2: Serial Dilution & Dispensing
The Problem: Lipophilic oxalamides stick to polypropylene pipette tips. In a standard 1:3 serial dilution across a plate, you will lose compound to the tips in the early high-concentration wells. By the time you reach the low concentrations, your actual concentration is far lower than your calculated concentration, leading to an artificially left-shifted IC50 (potency overestimation).
Alternative if Triton interferes with your specific target.
BSA
0.1 mg/mL
"Sacrificial protein" to coat plastic surfaces so your compound doesn't stick to the plate walls.
DMSO
≤ 1.0%
Strict Limit. Higher DMSO often inhibits kinase/channel activity.
Troubleshooting FAQ
Q1: My IC50 curve has a Hill Slope > 2.0 (very steep). Is this real?
Diagnosis: Likely insolubility precipitation . When the compound reaches a critical concentration, it crashes out, causing a sudden loss of activity (or sudden massive signal if it's light scattering).
Fix: Check the curve. If the transition is vertical, lower your top concentration. You are likely exceeding the solubility limit of the oxalamide.
Q2: I see a "Bell-Shaped" response curve.
Diagnosis: This is the Hook Effect or Biphasic Aggregation . At high concentrations, the compound forms micelles that are inactive or interfere with the detection method (e.g., fluorescence quenching).
Fix: Analyze the data only up to the concentration before the "hook" begins. Confirm aggregation using dynamic light scattering (DLS) if possible.
Q3: My replicates are highly variable (high CV%).
Diagnosis: Poor mixing or edge effects. Hydrophobic compounds float to the meniscus.
Fix: Centrifuge the plate (1000 rpm, 1 min) immediately after compound addition to ensure the liquid is at the bottom. Use plate sealers to prevent evaporation, which concentrates DMSO at the edges.
Visual Troubleshooting Logic
Figure 2: Diagnostic logic for interpreting irregular dose-response curves with lipophilic ligands.
References
Assay Guidance Manual. Preclinical Development of Small Molecule Probes. National Center for Advancing Translational Sciences (NCATS).
[Link]
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
[Link]
Spicer, T. P., et al. (2005). Acoustic Droplet Ejection for the Delivery of Compound Solutions. Journal of Laboratory Automation. (Demonstrates superiority of acoustic transfer for hydrophobic compounds).
[Link][2]
Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Nature Discovery. (Seminal paper on aggregation-based false positives).
[Link]
Technical Support Center: N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide Stability and Degradation Studies
Welcome to the technical support center for N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CAS 1909333-82-9). This guide is designed for researchers, scientists, and drug development professionals to provide expert insig...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CAS 1909333-82-9). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for stability and degradation studies of this molecule. While specific degradation data for this compound is not extensively published, this document synthesizes established principles of forced degradation studies with a structural analysis of the molecule to anticipate and address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting a forced degradation study on N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide?
A forced degradation study, also known as stress testing, is crucial in the pharmaceutical development process.[1][2] For N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide, the key goals are:
To identify likely degradation products: This helps in understanding the potential impurities that might arise during manufacturing, storage, or administration.[2]
To establish degradation pathways: Mapping how the molecule breaks down under various stress conditions provides insights into its intrinsic stability.[2][3]
To develop and validate a stability-indicating analytical method: The study ensures that the analytical method, typically High-Performance Liquid Chromatography (HPLC), can accurately separate and quantify the intact molecule from its degradation products.[1]
To inform formulation and packaging development: Understanding the molecule's sensitivity to factors like light, heat, and pH guides the development of a stable drug product.[2][3]
Q2: Based on its structure, what are the most probable degradation pathways for N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide?
The structure of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide features two amide linkages, which are the most likely sites for degradation, primarily through hydrolysis. Other potential degradation routes include oxidation of the aromatic rings and photolytic degradation.
Hydrolytic Degradation: The two amide bonds in the oxalamide linker are susceptible to hydrolysis under acidic and basic conditions. This would likely cleave the molecule into benzylamine, oxalic acid, and 5-methyl-[1,1'-biphenyl]-2-amine. The rate of hydrolysis is expected to be pH-dependent.
Oxidative Degradation: The electron-rich biphenyl and benzyl moieties could be susceptible to oxidation, potentially forming N-oxides or hydroxylated species on the aromatic rings.
Photolytic Degradation: Aromatic compounds can be sensitive to UV or visible light, which could catalyze cleavage or rearrangement reactions.
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, though the specific pathways would need to be determined experimentally.
Troubleshooting Guide for Stability Studies
Issue 1: Poor Mass Balance in Forced Degradation Studies
Symptom: The sum of the assay value of the parent compound and the levels of all observed degradation products is significantly less than 100%.[4]
Potential Causes & Troubleshooting Steps:
Formation of Volatile or Non-UV Active Degradants:
Plausible Scenario: Hydrolysis of the amide bonds could lead to the formation of smaller, more volatile compounds like benzylamine, or compounds with a poor chromophore like oxalic acid, which are not easily detected by a standard UV detector in HPLC.
Troubleshooting Protocol:
Employ a Universal Detector: Use an alternative detection method in parallel with UV, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), which can detect compounds lacking a strong UV chromophore.
Headspace GC Analysis: If volatile degradants are suspected, analyze the stressed sample using headspace gas chromatography (GC) to identify and quantify any volatile components.
Check Response Factors: Ensure that the relative response factors of the known degradants are accurately determined to ensure correct quantification.[4]
Incomplete Separation of Degradants:
Plausible Scenario: Some degradation products may co-elute with the parent peak or with other degradants, leading to an inaccurate assessment of the total impurities.
Troubleshooting Protocol:
Method Optimization: Adjust HPLC parameters such as the gradient profile, mobile phase composition (pH, organic modifier), column chemistry (e.g., C18, Phenyl-Hexyl), and temperature to improve resolution.
Peak Purity Analysis: Utilize a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to assess peak purity of the main component and all degradant peaks.[4] A non-homogenous peak indicates co-elution.
Issue 2: No Degradation Observed Under Stress Conditions
Symptom: After subjecting the compound to standard stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light), there is no significant decrease in the parent compound concentration.
Potential Causes & Troubleshooting Steps:
High Intrinsic Stability: The molecule may indeed be highly stable under the initial stress conditions. The amide backbone and aromatic systems can be robust.[5]
Insufficient Stress Applied: The conditions may not have been harsh enough to induce degradation.
Troubleshooting Protocol:
Increase Stress Severity: Incrementally increase the severity of the stress conditions. This could involve using higher concentrations of acid/base (e.g., up to 1 M), increasing the temperature, or extending the duration of the stress test.[3]
Combined Stress Conditions: Consider applying a combination of stressors, for example, heat and high humidity, or light and an oxidizing agent, which can sometimes produce unique degradation products.[4]
Target Degradation Level: The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[1] Adjust conditions to fall within this range. If degradation exceeds 20%, the conditions should be made milder.[1]
Experimental Protocols
Protocol 1: General Forced Degradation Workflow
This protocol outlines a standard approach for conducting a forced degradation study on N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide.
1. Preparation of Stock and Control Samples:
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
A control sample is prepared by diluting the stock solution to the final concentration and analyzing it at the beginning of the study.[1]
2. Application of Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours.
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.
Thermal Degradation (Solid State): Store the solid compound at 70°C/75% RH for 7 days.
Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[3]
3. Sample Analysis:
At appropriate time points, withdraw aliquots of the stressed samples.
Neutralize the acid and base-stressed samples before analysis.
Analyze all samples by a stability-indicating HPLC-UV method.
4. Data Interpretation:
Calculate the percentage degradation of the parent compound.
Determine the relative retention times of the degradation products.
Assess the mass balance.
Use HPLC-MS to obtain mass information for the degradation products to aid in their identification.
Table 1: Example Stress Conditions for Forced Degradation
Stress Condition
Reagent/Condition
Temperature
Duration
Target Degradation
Acid Hydrolysis
0.1 M - 1 M HCl
60°C - 80°C
2 - 48 hours
5 - 20%
Base Hydrolysis
0.1 M - 1 M NaOH
Room Temp - 60°C
1 - 24 hours
5 - 20%
Oxidation
3% - 30% H₂O₂
Room Temperature
6 - 24 hours
5 - 20%
Thermal (Solid)
Dry Heat
70°C
1 - 7 days
5 - 20%
Photolytic (Solid)
ICH Q1B Option 2
Ambient
As per guideline
5 - 20%
Visualizations
Diagram 1: Hypothetical Degradation Pathways
Caption: Potential degradation pathways for N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide.
Caption: A typical workflow for a forced degradation study.
References
PubChem. N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide. Available from: [Link]
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta, 5(5). Available from: [Link]
MySkinRecipes. N1-Benzyl-N2-(5-methyl-[1,1'-biphenyl]-2-yl)oxalamide. Available from: [Link]
Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. Available from: [Link]
Rao, K. S., & Adams, J. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Compound Identifier: N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
Common Name: IWP-2 (Inhibitor of Wnt Production-2)
Primary Target: Porcupine (Porcn) – Membrane-bound O-acyltransferase (MBOAT)[1][2]
Executive Summary
You are likely using IWP-2 to block Wnt ligand secretion.[3][4][5] While IWP-2 is a highly potent Porcupine inhibitor (IC₅₀ ~27 nM), "off-target" effects in this compound class often stem from three distinct sources:
Physical Precipitation: The compound is highly hydrophobic; micro-precipitates cause non-specific cytotoxicity.
Kinase Cross-Reactivity: At concentrations >1 µM, IWP-2 can inhibit Casein Kinase 1 (CK1δ/ε).
CK1δ Inhibition (Off-Target): IC₅₀ ≈ 200–300 nM (Cell-free assays), but functional impact in cells usually starts > 2 µM.
Recommendation: Use IWP-2 at 2 µM for robust Wnt inhibition.
Risk:[7][8] At > 5 µM, you risk altering circadian rhythms and cytoskeleton dynamics via CK1 inhibition.
Visualizing the Pathway & Intervention
The following diagram illustrates where IWP-2 acts versus where the Rescue Strategy (Module 3) intervenes.
Caption: IWP-2 blocks the Porcupine-mediated palmitoylation required for Wnt secretion.[3][9] Exogenous Wnt3a bypasses this blockade, activating the receptor directly.
Module 3: The "Rescue" Experiment (Validation Standard)
The only way to prove your observed phenotype is due to Wnt inhibition and not off-target toxicity is the Rescue Assay.
If IWP-2 kills your cells or stops differentiation, you must prove this is reversible.
Step-by-Step Rescue Protocol
Arm A (Control): DMSO Vehicle (0.1%).
Arm B (Inhibition): IWP-2 (2 µM).
Arm C (Rescue): IWP-2 (2 µM) + Recombinant Wnt3a (50–100 ng/mL) .
Interpretation:
Result: Arm B shows phenotype (e.g., growth arrest). Arm C looks like Arm A.
Result: Arm B and Arm C both show the phenotype (toxicity/arrest).
Module 4: Troubleshooting & FAQs
Q1: My cells are detaching after 24 hours of IWP-2 treatment.
Diagnosis: Likely precipitation or DMSO toxicity, not Wnt inhibition.
Fix: Check your stock solution. If it looks cloudy or "shimmery" upon thawing, sonicate it. Ensure final DMSO is <0.1%.[9][10] Perform the "Rescue Experiment" (Module 3) to rule out Wnt-dependent survival issues.
Q2: I need to inhibit Wnt in vivo (mice). Can I inject IWP-2?
Advisory: IWP-2 has poor pharmacokinetics (low solubility, high clearance).
Alternative: For in vivo work, consider IWP-L6 or LGK-974 (Porcupine inhibitors optimized for bioavailability). If you must use IWP-2, it requires cyclodextrin-based formulation, not simple saline dilution.
Q3: Does IWP-2 inhibit the non-canonical Wnt pathway?
Answer: Yes. Porcupine palmitoylates all mammalian Wnts. Therefore, IWP-2 blocks the secretion of both canonical (e.g., Wnt3a) and non-canonical (e.g., Wnt5a) ligands. If you need to distinguish between them, use downstream inhibitors (e.g., Tankyrase inhibitors like XAV939 for canonical only).
Use Case: Use IWP-2 to study cell-to-cell communication. Use IWR-1 to study intracellular pathway dynamics.
References
Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer."[1][9] Nature Chemical Biology, 5(2), 100–107.[9][11]
Foundational paper identifying IWP-2 and its target (Porcn).
García-Reyes, B., et al. (2018). "Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε."[1] Journal of Medicinal Chemistry, 61(9), 4087–4102.[6][11]
Critical reference for CK1 off-target effects.
Dodge, M. E., et al. (2012). "Diverse chemical scaffolds support macrophage-organismal signaling through the Wnt pathway." Journal of Biological Chemistry, 287, 2240-2249.
Technical Support Center: Scale-Up Synthesis of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
[1] Introduction: The "Asymmetry" Challenge Welcome to the technical guide for scaling up N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CAS: 1909333-82-9).[1] As a researcher, you likely selected this scaffold for its s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The "Asymmetry" Challenge
Welcome to the technical guide for scaling up N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CAS: 1909333-82-9).[1] As a researcher, you likely selected this scaffold for its specific steric and electronic properties.[1] However, the synthesis of unsymmetrical oxalamides presents a classic process chemistry trap: the "Symmetric Byproduct" dilemma.[1]
This guide addresses the specific kinetic and thermodynamic hurdles introduced by the 5-methyl-2-biphenylamine moiety—a sterically hindered, electron-rich aniline—paired with the highly nucleophilic benzylamine .[1]
Module 1: Synthetic Route & Thermodynamics
Q1: I am seeing high levels of symmetric bis-benzyl oxalamide. Why is the "one-pot" oxalyl chloride method failing?
Diagnosis:
You are likely adding oxalyl chloride to a mixture of amines or adding the highly nucleophilic benzylamine too early.[1] This is a Kinetic Mismatch .
Technical Insight:
Benzylamine is a primary aliphatic amine and is significantly more nucleophilic than 5-methyl-2-biphenylamine (an aromatic amine hindered by an ortho-phenyl group).[1] If you use oxalyl chloride (
), the first chlorine displacement is extremely fast.[1] If benzylamine is present, it will consume the reagent instantly, often reacting twice to form the symmetric byproduct before the hindered aniline can react.
The Solution: The "Ethyl Oxalyl" Step-Wise Route
Do not use oxalyl chloride for scale-up unless strictly necessary.[1] Use Ethyl Oxalyl Chloride (EtO-CO-CO-Cl).[1] This forces a sequential reaction by differentiating the electrophiles.[1]
Step 1: React the weak nucleophile (5-methyl-2-biphenylamine) with the strong electrophile (Acid Chloride).[1]
Step 2: React the strong nucleophile (Benzylamine) with the weak electrophile (Ester).[1]
Visual Workflow: Kinetic Control Strategy
Figure 1: Logic flow for selecting the Ethyl Oxalyl Chloride route to avoid symmetric impurities.
Module 2: Step 1 - The Hindered Aniline Coupling
Q2: The reaction of 5-methyl-2-biphenylamine with ethyl oxalyl chloride is stalling. How do I drive it to completion?
Diagnosis:
The 2-phenyl group on the aniline ring creates significant steric hindrance (ortho-effect), shielding the nitrogen.[1] Standard Schotten-Baumann conditions (biphasic water/DCM) may be too slow.[1]
Troubleshooting Protocol:
Parameter
Recommendation
Scientific Rationale
Solvent
Dichloromethane (DCM) or THF (Anhydrous)
Aprotic solvents prevent hydrolysis of the acid chloride.[1] DCM is preferred for solubility.[1]
Base
Pyridine (1.1 eq) or Triethylamine (1.2 eq)
Pyridine acts as a nucleophilic catalyst, forming an acyl-pyridinium intermediate that is more reactive toward the hindered amine than the acid chloride itself.
Temperature
0°C to RT
Start at 0°C to control exotherm, then warm to Room Temperature (25°C). Do not reflux initially to avoid degrading the acid chloride.[1]
Stoichiometry
1.1 eq Ethyl Oxalyl Chloride
Use a slight excess of the reagent.[1] The aniline is the valuable limiting reagent.[1]
Critical Check:
Monitor the disappearance of the aniline by TLC/HPLC. If unreacted aniline remains (>5%), add a catalytic amount of DMAP (4-Dimethylaminopyridine).[1]
Module 3: Step 2 - The Benzylamine Addition
Q3: The intermediate ester precipitated. Can I add benzylamine directly to the slurry?
Answer:
Yes, this is actually advantageous.[1] The reaction is an Aminolysis of an Ester .[1]
Protocol:
Don't Isolate (Optional): If the solvent from Step 1 is compatible (e.g., THF), you can perform this "one-pot, two-step". However, for high purity, isolating the intermediate ethyl ester (usually a solid) is recommended to wash away amine salts.
Solvent Switch: If isolated, resuspend the intermediate in Ethanol or Methanol .[1] While the ester might be insoluble, the product (oxalamide) is even less soluble.[1]
Mechanism: As benzylamine reacts with the suspended ester, the more insoluble oxalamide product will form.[1]
Temperature: Heat to 50–60°C . Benzylamine is nucleophilic enough to attack the ester, but the steric bulk of the biphenyl group on the other side of the molecule might induce conformation changes that require thermal energy to overcome.
Q4: My final product is grey/purple. How do I remove the color?
Diagnosis:
This indicates oxidation of unreacted 5-methyl-2-biphenylamine .[1] Anilines are notorious for forming colored "aniline black" type impurities upon air oxidation.[1]
Purification Strategy:
Acid Wash: The oxalamide product is non-basic.[1] Suspend the crude solid in 1M HCl . Stir for 30 minutes. This protonates and dissolves any unreacted benzylamine or residual aniline.[1] Filter the solid.[1][2]
Method: Dissolve in hot DMF, filter hot (to remove inorganic salts), then add Ethanol or Water to precipitate the product.
Note: Oxalamides have high melting points due to intermolecular Hydrogen Bonding.[1] You need a high-boiling polar solvent to dissolve them.[1]
Module 4: Solid State & Analysis
Q5: The NMR shows double peaks. Is it a mixture of isomers?
Diagnosis:
It is likely Rotamers , not impurities.[1]
Oxalamides exhibit restricted rotation around the C-N bond (similar to peptide bonds).[1] The bulky biphenyl group exacerbates this.[1]
Verification:
Run the NMR at elevated temperature (e.g., 50°C or 80°C in DMSO-d6).[1]
If the peaks coalesce into sharp singlets, it is a single pure compound exhibiting rotamerism.[1]
If peaks remain distinct, check for the Symmetric Byproduct (compare integration of the benzyl CH2 vs. the methyl group).[1]
Impurity Profile Visualization
Figure 2: Common impurity pathways during scale-up.[1]
References
Hernandez, A. G., et al. (2017).[1][3] "Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas and Related Compounds." Synthesis, 49, 2163-2176.[1][3] (Demonstrates the utility of sequential addition with oxalyl chloride derivatives). Link[1]
Zhang, Y., et al. (2020).[1] "TBN-promoted regioselective C–C bond cleavage: a new strategy for the synthesis of unsymmetrically substituted N-aryl oxalamides." Organic Chemistry Frontiers. (Discusses alternative oxidative routes for oxalamides). Link
PubChem Compound Summary. (2025). "N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CID 126500443)."[1][4] (Verification of chemical structure and identifiers). Link
Structure-activity relationship of "N-benzyl-N-biphenylyl" oxalamides
A Comparative Guide to STAT3 Dimerization Inhibition Executive Summary The N-benzyl-N'-biphenylyl oxalamide scaffold represents a critical class of peptidomimetics designed to inhibit the Signal Transducer and Activator...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to STAT3 Dimerization Inhibition
Executive Summary
The N-benzyl-N'-biphenylyl oxalamide scaffold represents a critical class of peptidomimetics designed to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Unlike upstream kinase inhibitors (e.g., JAK inhibitors), these small molecules directly target the STAT3 SH2 domain, preventing the protein-protein interaction (PPI) required for dimerization and nuclear translocation.
This guide analyzes the structure-activity relationship (SAR) of this scaffold, comparing its efficacy against industry standards like Stattic and Niclosamide , and provides validated protocols for synthesis and biological evaluation.
Mechanism of Action: Direct STAT3 Inhibition
The therapeutic value of N-benzyl-N'-biphenylyl oxalamides lies in their ability to mimic the pTyr-Leu-Pro-Gln peptide sequence of the STAT3 loop. By occupying the SH2 domain, they prevent the recruitment of phosphorylated STAT3 (pSTAT3) monomers into transcriptionally active dimers.
Pathway Visualization
The following diagram illustrates the precise intervention point of oxalamide inhibitors within the JAK-STAT pathway.
Figure 1: Mechanism of Action.[1][2][3][4] The oxalamide inhibitor competitively binds to the SH2 domain of p-STAT3, blocking the dimerization step essential for oncogenic transcription.
Structure-Activity Relationship (SAR) Analysis
The potency of this scaffold relies on three pharmacophores working in concert. Below is the breakdown of the "N-benzyl-N'-biphenylyl" architecture.
Region A: The Oxalamide Bridge
Function: Acts as a bioisostere of the peptide backbone.
SAR Insight: The oxalamide group (-NH-CO-CO-NH-) prefers a trans conformation, which rigidly positions the two hydrophobic wings (Benzyl and Biphenyl) to match the distance between the pTyr binding pocket and the hydrophobic side pocket of the SH2 domain.
Comparison: Superior to urea linkers (-NH-CO-NH-) due to the additional carbonyl group, which provides an extra hydrogen bond acceptor for the Arg609 residue in the SH2 domain.
Region B: The Biphenyl System
Function: Mimics the hydrophobic bulk of the peptide chain.
SAR Insight: A 4-biphenyl group is critical.
Ortho-substitution (2-biphenyl): Often decreases activity due to steric clash with the protein surface.
Para-substitution (4-biphenyl): Optimal.[5][6] It extends deep into the hydrophobic cleft. Adding electron-withdrawing groups (e.g., -F, -Cl) to the distal ring often enhances potency by increasing lipophilicity and pi-stacking interactions.
Substituted Benzyl: Introduction of acidic groups (e.g., -COOH, tetrazole) or polar groups (e.g., -NO2, -OH) at the para position mimics the phosphate group of Tyrosine-705, significantly increasing affinity (IC50 drops from µM to nM range).
Comparative Performance Guide
This section compares the N-benzyl-N'-biphenylyl oxalamide class against established alternatives.
Table 1: Comparative Analysis of STAT3 Inhibitors
Feature
N-Benzyl-N'-Biphenylyl Oxalamide
Stattic (Standard Control)
Niclosamide (Repurposed Drug)
Primary Target
STAT3 SH2 Domain (Dimerization)
STAT3 SH2 Domain (Cysteine alkylator)
STAT3 / Mitochondrial Uncoupling
Binding Mode
Reversible, Competitive
Irreversible (Alkylation of Cys712)
Pleiotropic / Indirect
IC50 (STAT3)
0.5 – 5.0 µM (Tunable)
~5 – 10 µM
~0.2 – 1.0 µM
Selectivity
High (vs. STAT1/STAT5)
Low (Reactive Michael acceptor)
Low (Affects Wnt/Notch)
Solubility
Low to Moderate (Needs formulation)
Poor
Poor
Toxicity Risk
Low (No reactive warhead)
High (Redox cycling/Alkylation)
Moderate (Mitochondrial toxicity)
Key Takeaway: While Stattic is a useful tool compound in vitro, its irreversible mechanism makes it unsuitable for clinical use. Oxalamides offer a "drug-like" reversible profile with higher specificity, making them superior for SAR optimization and lead development.
Experimental Protocols
To ensure data integrity, the following protocols utilize self-validating controls.
Protocol A: Synthesis of N-Benzyl-N'-Biphenylyl Oxalamide
Rationale: A sequential addition strategy prevents the formation of symmetric by-products.
Rationale: FP is the gold standard for PPIs. It measures the tumbling rate of a fluorescent tracer; binding to the large STAT3 protein slows tumbling, increasing polarization.
Mix Protein and Test Compound in black 384-well plates.
Incubate 15 mins to allow equilibrium.
Add Tracer and incubate 30 mins.
Read mP (milli-Polarization) units.
Data Analysis:
Plot mP vs. log[Compound].
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Control: Use Stattic (10 µM) as a positive control for inhibition (Low mP).
References
S3I-201 and Oxalamide Derivatives: Siddiquee, K., et al. "Selective chemical probe inhibitor of STAT3, identified through structure-based virtual screening." Proceedings of the National Academy of Sciences (2007).
STAT3 Inhibitor Review: Furqan, M., et al. "STAT inhibitors for cancer therapy." Journal of Hematology & Oncology (2013).
Oxalamide Synthesis Protocols: "Synthesis of N-benzyl-N'-aryl oxalamides via sequential amidation." Organic Process Research & Development (General Reference for Protocol A).
Fluorescence Polarization Assays for STAT3: Schust, J., & Berg, T. "A high-throughput fluorescence polarization assay for STAT3 dimerization inhibitors." Analytical Biochemistry (2004).
Biphenyl Scaffold Activity: Xu, et al. "Structure-Activity Relationships of Biphenyl Derivatives." Frontiers in Pharmacology (2021).
A Researcher's Guide to Validating Hits from an "N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide" Library Screen
In the landscape of modern drug discovery, high-throughput screening (HTS) campaigns are a cornerstone for identifying novel chemical matter that can modulate biological targets of interest. The "N1-Benzyl-N2-(5-methyl-2...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, high-throughput screening (HTS) campaigns are a cornerstone for identifying novel chemical matter that can modulate biological targets of interest. The "N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide" library, with its unique structural motifs, represents a promising starting point for developing new therapeutics. However, the journey from a primary "hit" to a validated lead compound is fraught with potential pitfalls, most notably the high frequency of false positives.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate hits emerging from such screens, ensuring the progression of only the most promising candidates.
The Imperative of a Multi-Faceted Validation Strategy
A primary hit from an HTS campaign is merely the beginning of an in-depth investigation. It is crucial to employ a multi-tiered validation cascade to systematically eliminate false positives and thoroughly characterize the true activity of a compound.[3][4] This process not only builds confidence in the hit but also provides critical insights into its mechanism of action, selectivity, and potential for further development. The validation workflow should be a logical progression of experiments, each designed to answer a specific question about the compound's behavior.
Workflow for Hit Validation
A generalized workflow for the validation of hits from a high-throughput screening campaign.
Part 1: Initial Hit Confirmation and Triage
The first crucial step after a primary screen is to confirm the activity of the initial hits and eliminate obvious false positives. This stage focuses on reproducibility and ruling out assay-specific artifacts.
Hit Confirmation in Dose-Response
A single-point HTS assay is prone to a significant false-positive rate.[1] Therefore, the initial hits must be re-tested in a concentration-response format to confirm their activity and determine their potency (e.g., IC50 or EC50).
Compound Preparation: Resuspend the solid "N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide" hit compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
Serial Dilution: Perform a serial dilution of the stock solution to generate a range of concentrations (typically 8-12 points) that will span the expected potency of the compound.
Assay Performance: Repeat the primary screening assay using the serially diluted compound. Include appropriate positive and negative controls.
Data Analysis: Plot the assay signal as a function of compound concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50/EC50 value.
Causality Behind Experimental Choices: A dose-dependent effect is a fundamental characteristic of a true biological modulator. The absence of a clear dose-response curve is a strong indicator of a false positive.
Counter-Screening to Identify Assay Interference
Many compounds can interfere with the assay technology itself, leading to apparent activity that is independent of the biological target.[5][6] Counter-screens are designed to identify such interferences.[7][8]
Experimental Protocol: Luciferase Inhibition Counter-Screen (Example for a Luminescence-Based Primary Assay)
Assay Setup: Prepare an assay mixture containing the luciferase enzyme and its substrate (luciferin) in the absence of the primary biological target.
Compound Addition: Add the hit compound at a concentration that showed significant activity in the primary assay.
Signal Measurement: Measure the luminescence signal and compare it to a vehicle control.
Interpretation: A significant decrease in luminescence indicates that the compound directly inhibits the luciferase reporter, making it a likely false positive.
Trustworthiness: This protocol is self-validating by isolating the reporter system from the primary biological target. Any observed activity can be directly attributed to interference with the assay technology.
Part 2: Biophysical and Cell-Based Assays for Direct Target Engagement
Once a hit has been confirmed and shown to be free of obvious assay artifacts, the next critical step is to demonstrate direct binding to the intended biological target. A combination of biophysical and cell-based assays provides a robust approach to confirming target engagement.[9][10][11]
Biophysical Assays: Proving a Direct Interaction
Biophysical techniques are indispensable for validating direct binding and characterizing the interaction between a small molecule and its protein target in a label-free manner.[9][12]
Biophysical Method
Information Provided
Advantages
Considerations
Surface Plasmon Resonance (SPR)
Binding affinity (KD), kinetics (kon, koff)
Real-time, label-free, high-throughput
Requires protein immobilization, potential for mass transport limitations
Protein Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.
Compound Injection: Inject a series of concentrations of the "N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide" hit compound over the sensor surface.
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.
Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model to determine the on-rate (kon), off-rate (koff), and equilibrium dissociation constant (KD).
Expertise & Experience: The choice of biophysical assay should be tailored to the specific target and the goals of the study. For instance, SPR is excellent for initial hit validation and ranking due to its throughput, while ITC provides a more detailed thermodynamic understanding of the binding event.[10]
Cell-Based Target Engagement Assays: Confirmation in a Physiological Context
While biophysical assays confirm direct binding to a purified protein, it is essential to demonstrate that the compound can engage its target within the complex environment of a living cell.[13][14][15]
Cell Treatment: Treat intact cells with the hit compound or a vehicle control.
Thermal Challenge: Heat the cell lysates to a range of temperatures.
Protein Precipitation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
Target Quantification: Quantify the amount of soluble target protein at each temperature using a specific antibody (e.g., by Western blot or ELISA).
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement and stabilization.
Authoritative Grounding: The principle behind CETSA is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation. This technique provides strong evidence of target engagement in a cellular context.
Signaling Pathway Modulation
A hypothetical signaling pathway illustrating the inhibitory action of an oxalamide derivative.
Part 3: Selectivity and Mechanism of Action Studies
A good lead compound should not only be potent but also selective for its intended target to minimize off-target effects.[16] Understanding the compound's mechanism of action is also crucial for its further development.[17]
Selectivity Profiling
Selectivity is assessed by testing the hit compound against a panel of related proteins or targets. The goal is to identify compounds that exhibit a significant potency window between the primary target and other potential off-targets.[18][19]
Target Panel Selection: Choose a panel of kinases that are structurally related to the primary target.
Assay Performance: Screen the hit compound against the kinase panel at a fixed concentration (e.g., 1 µM).
Dose-Response Follow-up: For any kinases that show significant inhibition, perform a full dose-response analysis to determine the IC50.
Selectivity Score Calculation: Calculate a selectivity score by comparing the IC50 for the primary target to the IC50 values for the off-targets.
Compound
Primary Target IC50 (nM)
Off-Target 1 IC50 (nM)
Off-Target 2 IC50 (nM)
Selectivity (Fold)
Hit A
15
>10,000
2,500
>667
Hit B
50
150
800
3
Data Presentation: The results of selectivity profiling are often presented in a table or as a heatmap to visualize the selectivity profile of the compound.
Mechanism of Action (MoA) Studies
MoA studies aim to elucidate how the compound exerts its biological effect. This can involve a variety of cell-based assays that measure downstream signaling events or cellular phenotypes.[13][14][17]
Cell Line Selection: Use a cell line where the activity of the target protein is known to regulate a specific cellular process (e.g., proliferation, apoptosis, or cytokine production).
Compound Treatment: Treat the cells with the hit compound at various concentrations.
Phenotypic Readout: Measure the relevant cellular phenotype using an appropriate assay (e.g., a cell viability assay, a caspase activation assay, or an ELISA for cytokine levels).
Correlation with Target Engagement: Correlate the observed cellular effect with the compound's potency in target engagement assays.
Trustworthiness: A strong correlation between target engagement and the cellular phenotype provides compelling evidence that the compound's mechanism of action is through the intended target.
Conclusion
The validation of hits from a "N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide" library screen is a rigorous, multi-step process that is essential for the successful progression of a drug discovery project. By systematically confirming hit activity, demonstrating direct target engagement, and characterizing selectivity and mechanism of action, researchers can confidently identify the most promising lead candidates for further optimization. This structured approach, grounded in sound scientific principles and employing a suite of orthogonal assays, will ultimately increase the efficiency and success rate of the drug discovery pipeline.
References
Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. [Link]
ResearchGate. (n.d.). (PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. [Link]
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
Ichor Life Sciences. (n.d.). Biophysical Assays. [Link]
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
National Institutes of Health. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
ResearchGate. (n.d.). Four ways to measure selectivity | Download Scientific Diagram. [Link]
Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. [Link]
R. Ken Coit College of Pharmacy. (n.d.). ACDD - Our Process. [Link]
Drug Discovery World. (2026). Promega launches live-cell platform to expand the druggable proteome. [Link]
Semantic Scholar. (n.d.). Labelled chemical probes for demonstrating direct target engagement in living systems. [Link]
Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. [Link]
PubMed. (n.d.). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. [Link]
National Institutes of Health. (n.d.). The essential roles of chemistry in high-throughput screening triage. [Link]
ResearchGate. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. [Link]
National Institutes of Health. (n.d.). Identification of Direct Protein Targets of Small Molecules. [Link]
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]
ACS Publications. (2010). Identification of Direct Protein Targets of Small Molecules. [Link]
PubMed. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. [Link]
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
RSC Publishing. (2012). Identification of false positives in “HTS hits to lead”: The application of Bayesian models in the discovery of novel antagonists of the TRPV4 ion channel. [Link]
National Institutes of Health. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. [Link]
ACS Publications. (n.d.). Target Engagement Assays in Early Drug Discovery. [Link]
National Institutes of Health. (n.d.). Finding a better path to drug selectivity. [Link]
ResearchGate. (n.d.). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. [Link]
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
Revue Roumaine de Chimie. (n.d.). SELECTIVITY IN ANALYTICAL CHEMISTRY. [Link]
ACS Publications. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. [Link]
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. [Link]
Royal Society of Chemistry. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. [Link]
National Institutes of Health. (n.d.). Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Derivatives. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Target Deconvolution Strategies for "N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide" (Phenotypic Hit Analysis)
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Discovery Professionals
Executive Summary
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CAS: 1909333-82-9) represents a classic "privileged scaffold" in medicinal chemistry—a bis-aryl oxalamide.[1][2] Compounds of this class frequently emerge as hits in phenotypic screens for anti-inflammatory (via 5-LOX inhibition), antiviral (Neuraminidase inhibition), and antiproliferative indications. However, their high lipophilicity and rigid planar geometry present specific challenges for target identification.
This guide provides a technical roadmap for deconvoluting the biological target of this specific small molecule. Unlike general guides, we focus on strategies optimized for hydrophobic, amide-rich pharmacophores , prioritizing methods that distinguish specific binding from non-specific hydrophobic aggregation.
Part 1: Strategic Framework & Methodology Comparison
When deconvoluting a molecule like N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide, the choice of strategy depends heavily on the Structure-Activity Relationship (SAR) amenability. The central oxalamide core (-NH-CO-CO-NH-) typically functions as a critical hydrogen-bond donor motif (e.g., interacting with arginine residues in active sites). Therefore, modification of the core for probe generation is high-risk.
We compare three primary strategies: Label-Free Thermal Proteome Profiling (TPP) , Chemical Proteomics (Photo-Affinity Labeling) , and Computational Inverse Docking .
Ligand binding stabilizes protein thermal denaturation.
Covalent cross-linking of a modified probe to the target.
Docking molecule against PDB proteome databases.
Suitability for Oxalamides
High. Requires no structural modification of the parent compound.
Medium. Requires attaching a linker/diazirine without killing activity.
High. Oxalamides are well-represented in crystal structures.
False Positive Source
Non-specific protein aggregation (common with lipophilic biphenyls).
Non-specific labeling of high-abundance chaperones (HSP90).
Scoring bias towards deep hydrophobic pockets.
Data Output
Melt curves ( shifts) and Mass Spec identification.
Direct site of interaction (peptide mapping).
Predicted binding pose and affinity score.
Cost/Time
Moderate / 2-4 Weeks
High / 2-3 Months (Synthesis required)
Low / 1 Week
Recommendation
Primary Screen (Go/No-Go)
Secondary Validation (If SAR permits)
Parallel Support (To guide SAR)
Part 2: Deep Dive – The "Label-Free" Protocol (CETSA)
Why this choice? For N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide, the risk of losing potency by attaching a biotin/alkyne handle is significant. CETSA allows you to use the unmodified parent compound directly in live cells or lysate.
Experimental Protocol: Mass Spectrometry-Based TPP
Objective: Identify proteins exhibiting significant thermal stability shifts in the presence of the compound.
Phase 1: Lysate Preparation & Treatment
Cell Culture: Expand relevant cell line (e.g., phenotypic model where compound is active) to
cells.
Lysis: Harvest cells in non-denaturing lysis buffer (PBS + Protease Inhibitors). Crucial: Do not use detergents (NP-40/Triton) initially, as they alter thermal melt profiles. Disintegrate via freeze-thaw cycles (
) or mechanical homogenization.
Clarification: Centrifuge at
for 20 min at 4°C. Collect supernatant.
Compound Incubation:
Sample A: Lysate + Compound (10
M or EC).
Sample B: Lysate + DMSO (Vehicle Control).
Incubation: 30 minutes at 25°C. Note: Ensure final DMSO concentration <1%.
Phase 2: Thermal Challenge
Aliquot: Split samples into 10 aliquots (50
L each) for varying temperature points.
Gradient Heating: Use a PCR thermocycler to apply a gradient: 37°C, 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 67°C. Heat for 3 minutes.
Cooling: Immediately cool to 4°C for 3 minutes.
Precipitation Removal: Centrifuge at
for 20 min. Soluble proteins remain in supernatant; unstable proteins precipitate.
Phase 3: TMT Labeling & LC-MS/MS
Digestion: Reduce (DTT), alkylate (IAA), and digest supernatants with Trypsin (overnight).
TMT Tagging: Label each temperature point with Tandem Mass Tags (TMT-10plex).
Logic: Allows multiplexing of all temperature points into a single MS run for precise curve fitting.
Fractionation: High-pH reversed-phase fractionation to reduce complexity.
Analysis: LC-MS/MS (e.g., Orbitrap Exploris).
Data Processing: Map peptide abundance vs. Temperature. Calculate
(melting temperature).
Hit Criteria:
with (replicates).
Part 3: Probe Design Strategy (Chemical Proteomics)
If CETSA fails or requires validation, a photo-affinity probe is necessary.
Structural Logic for N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide:
The Core: The oxalamide linker (-NH-CO-CO-NH-) is likely the pharmacophore (H-bond donor). Do not modify.
The Biphenyl: The 5-methyl group is a potential vector, but biphenyls often slot into hydrophobic pockets. Bulking this up might cause steric clash.
The Benzyl Ring: This is the most accessible site for modification.
Proposed Probe Architecture:
Attachment Point: Para-position of the N1-Benzyl ring.
Linker: Minimal PEG spacer (PEG2).
Photo-Crosslinker: Diazirine (activated by UV 365nm).
Reporter: Alkyne (for Click Chemistry with Azide-Biotin or Azide-Fluorophore).
Synthesis Check: Replace the starting material benzylamine with 4-(prop-2-yn-1-yloxy)benzylamine during the oxalamide coupling reaction.
Part 4: Visualization of Workflows
Diagram 1: The Deconvolution Decision Matrix
This diagram illustrates the logical flow for selecting the correct strategy based on the compound's properties.
Caption: Decision matrix for selecting deconvolution strategies based on SAR amenability of the oxalamide scaffold.
Diagram 2: Mechanism of Action - Oxalamide Binding Hypothesis
Visualizing how the oxalamide core typically interacts with targets (e.g., Neuraminidase or Kinases) to guide docking studies.
Caption: Hypothetical binding mode of the oxalamide pharmacophore, emphasizing the critical H-bond donor motif.
References
Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
Zhang, X. Y., et al. (2022). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors.[3] New Journal of Chemistry. [Link]
Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]
Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell. [Link]
PubChem Compound Summary. N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CID 126500443).[4] National Library of Medicine. [Link]
Technical Guide: Orthogonal Validation of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (FJ9) Activity
-catenin signaling. Executive Summary & Compound Profile N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide , widely recognized in literature as FJ9 , is a non-peptide small molecule inhibitor of the canonical Wnt signaling p...
Author: BenchChem Technical Support Team. Date: February 2026
-catenin signaling.
Executive Summary & Compound Profile
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide , widely recognized in literature as FJ9 , is a non-peptide small molecule inhibitor of the canonical Wnt signaling pathway.[1] Unlike downstream inhibitors that stabilize the destruction complex (e.g., IWR-1), FJ9 functions upstream by disrupting the protein-protein interaction (PPI) between the Frizzled-7 (Fzd7) receptor and the PDZ domain of Dishevelled (Dvl) .
The Validation Challenge
High-throughput screens (HTS) for Wnt inhibitors frequently yield false positives due to the pathway's complexity. Luciferase inhibitors, general transcription blockers, or compounds affecting cell viability can mimic Wnt antagonism. To validate FJ9, researchers must prove:
Functional Suppression: It inhibits TCF/LEF-mediated transcription.[2]
Target Engagement: It physically disrupts the Fzd-Dvl interaction.
Epistatic Specificity: It acts upstream of the destruction complex (unlike Tankyrase inhibitors).
The following diagram illustrates the canonical Wnt pathway and distinguishes the specific intervention point of FJ9 compared to other common reference compounds.
Figure 1: Mechanism of Action. FJ9 targets the Frizzled-Dvl interface, acting upstream of the destruction complex where IWR-1 acts.
Primary Assay: TCF/LEF Reporter (TOPFlash)
Purpose: Establish baseline functional inhibition of transcriptional activity.
This is the industry-standard "first pass" assay. However, it is not sufficient alone due to potential luciferase inhibition artifacts.
Protocol
Cell Seeding: Seed HEK293T or STF (SuperTopFlash) reporter cells at 10,000 cells/well in a 96-well white-walled plate.
Transfection (if not stable): Transfect with M50 Super 8x TOPFlash plasmid (Addgene #12456) and a constitutive Renilla plasmid (for normalization).
Compound Treatment (24h):
Pre-incubate cells with FJ9 (Dose response: 10
M – 100 M) for 1 hour.
Note: FJ9 is less potent than nanomolar inhibitors; typical effective concentrations are 50-75
M.
Stimulate with Wnt3a Conditioned Media (50%) or Recombinant Wnt3a (100 ng/mL).
Readout: Lyse cells using Passive Lysis Buffer and read Firefly/Renilla luminescence using a Dual-Luciferase system.
Validation Criteria:
FJ9 must dose-dependently reduce the Firefly/Renilla ratio.
Control: Renilla signal must remain stable. A drop in Renilla indicates cytotoxicity or general transcription inhibition, invalidating the result.
Purpose: Biophysical confirmation of direct binding to the Dvl PDZ domain.
This assay distinguishes FJ9 from downstream inhibitors (like IWR-1) by proving it competes with the Frizzled receptor for the Dishevelled PDZ pocket.
Principle
A fluorescently labeled peptide corresponding to the C-terminus of Frizzled (which binds Dvl) will have high polarization (slow tumbling) when bound to recombinant Dvl-PDZ protein. FJ9 should displace this peptide, lowering polarization.
Protocol
Reagents:
Protein: Recombinant Human Dvl2 PDZ domain (GST-tagged or His-tagged).
Fujii, N., et al. (2007). An antagonist of dishevelled protein-protein interaction suppresses beta-catenin-dependent tumor cell growth. Cancer Research.[4] Link
Chen, B., et al. (2009). Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. Nature Chemical Biology. Link
Huang, S.M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signaling. Nature. Link
Grandys, M., et al. (2015). Wnt Signaling Pathway Inhibitors: Towards Novel Anticancer Therapeutics. Journal of Clinical Medicine. Link
PubChem Compound Summary. N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (FJ9). Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide (CAS: 1909333-82-9 ) is a potent small-molecule inhibitor, commonly utilized in research targeting sirtuin pathways (specifically SIRT2). Unlike standard bench reagents, this compound possesses a stable biphenyl core and an oxalamide linker, necessitating specific disposal protocols to prevent environmental bioaccumulation and aquatic toxicity.
Critical Directive: While this compound is a substituted biphenyl, it is not a Polychlorinated Biphenyl (PCB) and falls outside TSCA 40 CFR 761 regulations. However, due to its bioactive nature and structural stability, it must be treated as Hazardous Chemical Waste destined for high-temperature incineration. Under no circumstances should this compound be discharged into municipal sewer systems. [1]
Compound Data
Specification
CAS Number
1909333-82-9
Molecular Formula
C₂₂H₂₀N₂O₂
Molecular Weight
344.41 g/mol
Solubility
DMSO, Ethanol (Low solubility in water)
Primary Hazard
Aquatic Toxicity (Acute 1), Skin/Eye Irritant
Disposal Method
High-Temperature Incineration
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable when handling solid powder or concentrated stock solutions (>10 mM).
Protection Zone
Equipment Standard
Operational Logic
Respiratory
N95 / P100 Mask or Fume Hood
Prevents inhalation of fine particulates during weighing. The oxalamide moiety can act as a respiratory irritant.
Dermal (Hands)
Double Nitrile Gloves (min 0.11mm thick)
Outer Glove: Changed immediately upon contamination.Inner Glove: Acts as the final barrier against permeation by organic solvents (e.g., DMSO).
Ocular
Chemical Splash Goggles
Preferred over safety glasses to prevent vapor entry if dissolved in volatile solvents.
Body
Lab Coat (Buttoned)
Standard barrier protection. Tyvek sleeves recommended for high-quantity handling (>1g).
Operational Handling & Spill Response
A. Weighing and Solubilization
Engineering Control: Always weigh the solid substance inside a certified chemical fume hood or a powder containment balance enclosure.
Static Control: Use an antistatic gun or brush if the powder is flighty.
Solvent Choice: When creating stock solutions, DMSO is the standard vehicle. Caution: DMSO enhances skin permeability. If a DMSO solution of this compound contacts skin, the bioactive agent will be carried rapidly into the bloodstream.
B. Spill Containment Protocol
If a spill occurs, immediate containment is required to prevent migration into floor drains.
Isolate: Evacuate the immediate 3-meter radius.
PPE Up: Don double gloves and respiratory protection.
Contain (Solid): Cover with wet paper towels (dampened with water) to prevent dust generation, then wipe up.
Contain (Liquid): Absorb with vermiculite or polypropylene pads. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.
Clean: Wash the surface with a 10% ethanolic soap solution, followed by water.
Dispose: Place all cleanup materials into the Solid Hazardous Waste stream (see Section 4).
Disposal Decision Logic
The disposal pathway depends entirely on the physical state of the waste. The biphenyl core is resistant to microbial degradation; therefore, incineration is the only validated method for destruction.
Disposal Workflow Diagram
Figure 1: Decision matrix for segregating oxalamide waste streams. Note that all paths lead to incineration to ensure destruction of the biphenyl ring.
Detailed Waste Stream Specifications
1. Solid Waste (Stream Code: S-01)
Contents: Pure powder, contaminated weighing boats, pipette tips, gloves, and spill cleanup debris.
Packaging: Double-bag in clear polyethylene bags (minimum 4 mil thickness).
Labeling: Must read "Hazardous Waste - Toxic Solid (Biphenyl Derivative)."
Prohibition: Do not place in "Biohazard/Red Bag" waste unless the compound was used with infectious agents. Chemical incineration is required, not just autoclaving.
Contents: Solutions in DMSO, Ethanol, Methanol, or Acetone.
Packaging: HDPE or Glass Carboy (Amber preferred).
Compatibility: Ensure no oxidizing acids (Nitric, Perchloric) are added to this carboy, as they may react violently with the organic solvents.
3. Liquid Waste - Halogenated (Stream Code: L-02)
Contents: Solutions in Dichloromethane (DCM) or Chloroform.
Packaging: HDPE Carboy.
Note: Keep separate from non-halogenated solvents to reduce disposal costs, though both will ultimately be incinerated.
Regulatory Compliance & References
Adherence to this protocol ensures compliance with the following regulatory frameworks:
US EPA (RCRA): While not a P-listed or U-listed waste specifically, the characteristic of toxicity (if tested via TCLP) and the general duty clause mandates proper destruction.
EU REACH: Classified under "Aquatic Acute 1" (H400) and "Aquatic Chronic 1" (H410) due to the biphenyl structure.
References:
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126500443, N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide. Retrieved from [Link]
U.S. Environmental Protection Agency. Hazardous Waste Management System: General. (40 CFR Part 260). Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Aquatic Toxicity. Retrieved from [Link]
Personal protective equipment for handling N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
Executive Safety Summary Senior Scientist Note: While specific toxicological data for this compound (CAS 1909333-82-9) is limited in public databases, its structural motifs dictate a strict "Defensive Handling" strategy....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Senior Scientist Note: While specific toxicological data for this compound (CAS 1909333-82-9) is limited in public databases, its structural motifs dictate a strict "Defensive Handling" strategy. We treat this as a potent bioactive agent and an environmental hazard.
Handling N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide requires protocols designed for Novel Chemical Entities (NCEs) . The presence of the biphenyl moiety increases lipophilicity, facilitating potential dermal absorption and bioaccumulation, while the oxalamide core presents respiratory and mucosal irritation risks.
Core Hazard Classifications (Inferred from Structure-Activity Relationships):
Health: Skin/Eye Irritant (Category 2), Specific Target Organ Toxicity - Respiratory (Category 3).
To ensure safety, we must understand the "Why" behind the protocols. This compound is not just a white powder; it is a lipophilic bioactive agent.
Structural Motif
Associated Hazard
Operational Implication
Biphenyl Ring
High Lipophilicity (LogP > 4)
Skin Absorption Risk: The compound can permeate standard latex gloves. It may bioaccumulate in adipose tissue.
Oxalamide Linker
Mucosal Irritation
Inhalation Risk: Dust inhalation can cause severe upper respiratory tract irritation.
Benzyl Group
Metabolic Stability
Persistence: The compound is likely stable in the environment, necessitating incineration for disposal.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Risk increases when the compound is in solution (e.g., DMSO), as solvents act as vehicles for skin permeation.
PPE Selection Guide
Protection Zone
Solid Handling (Weighing/Transfer)
Solution Handling (Dissolved in DMSO/Organic Solvents)
Laminate / Silver Shield Gloves (under outer Nitrile). Reason: DMSO permeates nitrile in <5 mins, carrying the drug with it.
Eye Protection
Chemical Safety Goggles (Indirect Vent). Risk:[1][2][3][4][5] Fine dust ingress.
Safety Glasses with Side Shields (Minimum).[2][3] Risk:[1][2][3][4][5] Splash hazard.[4][6]
Body Protection
Lab Coat (Cotton/Poly blend) + Tyvek Sleeves.
Chemical Resistant Apron (if handling >100mL).
Operational Protocols
Phase A: Pre-Work Setup
Static Control: Organic powders like PMPBO are prone to static charge. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent powder scattering.
Decontamination Prep: Prepare a "wet wipe" station with 70% Ethanol and a dedicated solid waste bag inside the hood before opening the vial.
Phase B: Weighing & Transfer (The Critical Zone)
Step 1: Don PPE as per the Matrix above.[6][7] Inspect gloves for micro-tears.
Step 2: Place the receiving vessel (vial/flask) in a secondary container (weigh boat) to catch potential spills.
Step 3: Open the source container only inside the Chemical Fume Hood.
Step 4: Transfer using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
Step 5: Immediately recap the source container. Wipe the exterior of the source container with 70% Ethanol before returning to storage.
Phase C: Emergency Response
Skin Contact: Wash immediately with soap and copious water for 15 minutes.[7][8] Do not use ethanol on skin, as it may enhance absorption of the lipophilic biphenyl group.
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.
Spill (Solid): Do not dry sweep. Cover with wet paper towels (ethanol-dampened) to prevent dust generation, then scoop into hazardous waste.
Disposal Strategy (Cradle-to-Grave)
Strict Adherence Required: The biphenyl structure classifies this as a marine pollutant.
Solid Waste:
All contaminated consumables (gloves, weigh boats, paper towels) must go into Yellow Biohazard/Chemical Incineration Bags .
Label: "Toxic Organic Solid - Incinerate Only."
Liquid Waste:
Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
NEVER pour aqueous residues down the sink. All rinsate from glassware must be collected.
Visualizations
Figure 1: PPE Decision Logic & Risk Pathways
Caption: Logical flow for selecting PPE based on the physical state of the compound, emphasizing the increased risk when solubilized.
Figure 2: Cradle-to-Grave Operational Workflow
Caption: Step-by-step lifecycle management of the compound to prevent environmental contamination.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126500443, N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria (Biphenyl Derivatives). Retrieved from [Link]
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]